The bicyclo[3.1.1]heptane (BCHep) framework is a saturated hydrocarbon isostere that closely mimics the geometry of a meta-substituted benzene ring [1]. The (1R)-(+)-cis-pinane molecule is a specific, naturally derived variant of this scaffold [2] [3].
A 2025 Nature Protocols article details a modern, multigram-scale synthesis of BCHep derivatives from [3.1.1]propellane [1]. This method is more efficient than traditional routes from pinene.
Synthesis workflow for bicyclo[3.1.1]heptane derivatives from [3.1.1]propellane [1].
Key Experimental Details [1]:
BCHep structures and their pinane derivatives show promising biological activities. The tables below summarize key experimental findings.
Table 1: Antimicrobial and Antiparasitic Activities of α-Pinene and Derivatives
| Source/Compound | Model System | Assay Method | Key Results & Quantitative Data | Ref |
|---|---|---|---|---|
| α-Pinene (Sigma Aldrich) | Campylobacter jejuni | Broth microdilution, ethidium bromide deposition | Modulated antibiotic resistance; reduced MIC of ciprofloxacin, erythromycin, triclosan by up to 512-fold | [6] |
| α-Pinene & β-lactam derivatives | E. coli, M. luteus, S. aureus, C. albicans | Bioautography, MIC measurement | (+)-α-pinene showed modest activity; its β-lactam derivatives exhibited enhanced effects | [6] |
| 3-Cyanopyridine derivatives of β-pinene | K. pneumoniae, E. aerogenes, S. aureus, S. epidermidis, C. albicans | Serial two-fold dilution (MIC) | MIC values of all derivatives ranged from 15.6 to 125 mg/L | [6] |
| α-Pinene (from S. cumini EO) | Leishmania amazonensis promastigotes | MTT assay, cell death measurement | Cytotoxic effect: 93.7%, 83.2%, 58.4% cell death at 100, 50, 25 mg/mL, respectively | [6] |
Table 2: Other Pharmacological Activities
| Activity | Model / Context | Key Findings | Ref |
|---|---|---|---|
| Antitumor | Non-small cell lung carcinoma (NSCLC) with paclitaxel (PAC) | α- and β-pinene synergistically enhanced PAC-induced mitotic arrest and apoptosis; no strong effect alone. | [7] |
| Anticoagulant | Rabbit model; in vitro thrombin time (TT) and platelet aggregation | α-Pinene derivatives from A. sinensis prolonged TT and inhibited platelet aggregation. | [7] |
| Insecticidal/Repellent | Anopheles subpictus (malaria vector) larvae | α-Pinene showed larvicidal activity with an LC₅₀ of 32.09 μg/mL. | [6] |
| Antioxidant | H₂O₂-stimulated oxidative stress | α- and β-pinene demonstrated cytoprotective effects. | [6] |
The primary application of the BCHep scaffold is as a bioisostere for meta-substituted arenes [1]. Replacing a meta-substituted benzene ring with a BCHep can improve key drug properties.
Key Geometric and Property Advantages [1]:
The thermal rearrangement of cis-pinane is a retro-[2+2]-cycloaddition reaction. Research indicates that the stepwise mechanism involving biradical intermediates is energetically more favorable than a concerted one [1].
The diagram below illustrates this stepwise biradical mechanism.
The following table summarizes key experimental and computational data for the rearrangement of cis-pinane. The calculated activation energies from quantum chemical studies show very good agreement with experimental values, validating the proposed biradical mechanism [1] [2].
| Parameter | Value | Conditions / Method | Reference |
|---|---|---|---|
| Primary Product | β-Citronellene | Pyrolysis | [1] |
| Competing Product | Isocitronellene | Pyrolysis | [1] |
| Proposed Mechanism | Stepwise retro-[2+2] via biradicals | CASSCF/CASSCF-MP2 calculations | [1] |
| Key Finding | Gauche ring opening has lower barrier than anti opening | Computational analysis | [1] |
| Data Source for Modeling | Rate constants & activation parameters | Pyrolysis experiments (382.5-409.0°C) | [2] |
The industrial availability of cis-pinane makes it an attractive starting material for synthetic research. It is derived from α-pinene, a major component of turpentine oil, via catalytic hydrogenation [3] [4].
Overview cis-Pinane, a hydrogenated derivative of pinene derived from renewable biomass, is a promising high-density alternative jet fuel due to its unique cycloalkane structure and excellent combustion performance [1]. Understanding its high-temperature pyrolysis is crucial for hypersonic flight applications, where fuel acts as a coolant in environments reaching 2500–3000 K [1]. This guide details atomistic insights gained from ReaxFF Molecular Dynamics (MD) simulations, which effectively capture complex reaction mechanisms at extreme conditions difficult to study experimentally [1] [2].
The following methodology is based on the combined ReaxFF MD and Density Functional Theory (DFT) approach used in the cited research [1].
E_potential = (E_total - E_nonbond) / N_atoms, where E_nonbond includes van der Waals and Coulomb energies [1].ReaxFF MD simulations reveal a two-stage pyrolysis process for cis-pinane and provide quantitative data on products and kinetics [1].
Table 1: Major Primary and Secondary Pyrolysis Products from cis-Pinane This table lists the key radical intermediates and stable molecular products identified during simulations at 2500 K [1].
| Product Type | Molecular Formula/Name | Role/Description |
|---|---|---|
| Primary Radicals | C6H11, C4H7, C5H9, C3H5 | Highly active diradicals formed from ring fission. |
| Primary Products | CH3, C9H15 | Formed via simple C-C bond cleavage. |
| Secondary Products | C2H4 (Ethylene), C3H6 (Propylene) | Major small molecule olefins. |
| C4H6 (Butadiene), C3H4 (Propyne) | Other significant light hydrocarbons. | |
| H2 (Hydrogen) | Molecular hydrogen. |
Table 2: Pyrolysis Kinetics and Characteristics This table summarizes the characteristic parameters of the pyrolysis process [1].
| Parameter | Finding from ReaxFF MD | Notes / Correlation |
|---|---|---|
| Apparent Activation Energy | 55.20 kcal/mol | In close agreement with experimental values [1]. |
| Pyrolysis Stages | 1. Initial isomerization/dissociation 2. Secondary decomposition | The second stage begins once potential energy plateaus [1]. | | Primary Reaction | Isomerization & C-C bond cleavage | Initial step involves C-C bond fission on the ring, forming diradicals [1]. |
The diagram below, generated with Graphviz, illustrates the primary pyrolysis pathways of cis-pinane as revealed by ReaxFF MD simulations [1].
Diagram 1. Primary reaction pathways for cis-pinane pyrolysis. Initial steps are isomerization and C-C bond cleavage, leading to radical intermediates and stable secondary products.
This computational study provides atomistic-level understanding of cis-pinane pyrolysis that is difficult to achieve through experiments alone. The findings offer fundamental guidance for designing and applying terpenoid-based alternative jet fuels [1] [2]. The close alignment between the ReaxFF-calculated apparent activation energy and experimental values validates the methodology, making it a powerful tool for screening and predicting the performance of other potential bio-derived fuel candidates.
The systematic name describes the carbon skeleton, substituents, and three-dimensional configuration of the molecule.
Parent Bicyclic System: The core structure is bicyclo[3.1.1]heptane [1] [2]. In this naming system:
Substituents: The name "2,6,6-trimethyl" indicates three methyl groups (–CH₃) attached to the parent structure: one at position 2, and two at position 6 [3].
Stereochemistry: The prefix (1R,2S,5R) defines the absolute stereochemistry at the three chiral centers (carbons 1, 2, and 5) [3]. This specific stereochemistry is a defining feature of the natural product pinane.
The following diagram illustrates the core bicyclo[3.1.1]heptane structure and its standard atom numbering, which is fixed for the pinane system [4].
The bicyclo[3.1.1]heptane ring system consists of two bridgehead carbons (C1, C2) connected by three bridges [1] [2].
The compound is a standardized molecule found in chemical databases.
| Property | Description |
|---|---|
| IUPAC Name | (1α,2β,5α)-2,6,6-Trimethylbicyclo[3.1.1]heptane [3] |
| CAS Registry Number | 6876-13-7 [3] |
| Molecular Formula | C₁₀H₁₈ [3] |
| Molecular Weight | 138.2499 g/mol [3] |
| Common Name | cis-Pinane [3] |
According to IUPAC nomenclature for terpenes, the name pinane is retained for this specific structure with its fixed numbering system [4]. The stereochemistry indicated by (1R,2S,5R) is equivalent to the cis- configuration at the ring junction, as denoted by the stereochemical descriptors (1α,2β,5α) [3].
For complex natural product skeletons like pinane, non-systematic IUPAC names are often preferred in research for clarity. The name "pinane" is officially prescribed for this bicyclic terpene hydrocarbon structure [4]. The two bridgehead carbons in such systems are typically in a cis orientation due to geometric constraints of the rings [2].
The thermal decomposition of cis-pinane is a complex process involving multiple stages and pathways. The figure below illustrates the primary reaction network derived from ReaxFF MD simulations.
Figure 1: Primary and secondary pyrolysis pathways of cis-pinane, showing initial radical formation and subsequent product generation [1] [2].
The pyrolysis process can be roughly divided into two main stages [1]:
The table below summarizes the major products identified from cis-pinane pyrolysis through ReaxFF MD simulations, providing a quantitative overview of the output.
| Product Category | Specific Products | Formation Pathway / Notes |
|---|---|---|
| Primary Radical Intermediates | C₆H₁₁•, C₄H₇•, C₅H₉•, C₃H₅• [1] | Formed via isomerization and C-C bond fission on the pinane ring. |
| Small Molecular Products | C₂H₄ (Ethene), C₃H₆ (Propene), C₄H₆ (1,3-Butadiene) [1] [2] | Result from secondary decomposition of larger radical intermediates. |
| Other Gaseous Products | C₃H₄ (Propyne), H₂ (Hydrogen) [1] [2] | Formed through secondary reactions like β-scission and dehydrogenation. |
| Kinetic Data | Apparent activation energy from ReaxFF simulations aligns with experimental values [1]. | Provides validation for the computational model. |
The insights into cis-pinane pyrolysis are primarily derived from advanced computational simulations. The following methodology details the procedure as described in the research.
Figure 2: Workflow for ReaxFF molecular dynamics simulations and DFT validation used to study cis-pinane pyrolysis [1].
Understanding the pyrolysis of cis-pinane is critical for evaluating its potential as a sustainable alternative jet fuel. The strain in its multivariate ring structure and density similar to high-density fuel components make it an ideal candidate [1]. The atomistic-level reaction mechanisms and kinetic data provided by these simulations are crucial for:
A pivotal quantum chemical study investigated the thermal rearrangement of cis-pinane and trans-pinane into the acyclic products β-citronellene and isocitronellene [1]. The research employed high-level ab initio calculations, specifically the multiconfigurational CASSCF and CASSCF MP2 methods [1] [2].
The core finding was a comparison between a concerted and a stepwise retro-[2+2]-cycloaddition mechanism for the cleavage of the four-membered cyclobutane ring. The calculations demonstrated that the stepwise mechanism via biradical intermediates is energetically favored [1]. Furthermore, the study revealed that a gauche ring opening of the cyclobutane ring has a significantly lower activation barrier compared to an anti ring opening [1]. The calculated activation energies from this path showed excellent agreement with experimental values, explaining the observed differences in reactivity and selectivity between the cis and trans isomers [1].
The table below summarizes the key findings from this quantum chemical study:
| Aspect | Finding | Significance |
|---|---|---|
| Preferred Mechanism | Stepwise retro-[2+2] via biradicals [1] | Resolves the debate on the "forbidden" concerted pathway; aligns with the generally accepted stepwise mechanism [3]. |
| Key Transition | Gauche conformation ring opening [1] | Explains the lower activation energy and the selectivity for specific products like β-citronellene. |
| Computational Method | CASSCF, CASSCF MP2 [1] | Use of multiconfigurational methods is crucial for accurately modeling biradical intermediates. |
Subsequent kinetic and experimental studies have built upon this mechanistic understanding. The thermal rearrangement of pinane derivatives is industrially relevant, particularly for the production of linalool, a valuable compound in fragrances and pharmaceuticals [3].
The prevailing view is that the initial cyclobutane fragmentation follows a stepwise mechanism with biradical intermediates [3]. This is supported by kinetic models that treat the fragmentation as elementary steps. These studies have shown that cis-2-pinanol (an oxidized derivative of cis-pinane) has a higher reactivity than its trans counterpart during pyrolysis [3].
The following table outlines key parameters and conditions from experimental kinetic research:
| Parameter | Details |
|---|---|
| Typical Reaction Type | Gas-phase pyrolysis (isomerization) [3]. |
| Industrial Application | Production of linalool (selectivity up to 90%) [3]. |
| Key Byproducts | Plinol, β-terpineol, isolinalool, 5,7-dimethyloct-6-ene-2-one [3]. |
| Experimental Setup | Bench-scale setup with a quartz reactor; analysis via Gas Chromatography (GC) and Mass Spectrometry (GC-MS) [3]. |
While the thermal rearrangement breaks down pinane, a significant research focus is on its green synthesis from α-pinene. The selective hydrogenation of α-pinene to the more reactive cis-pinane is a key step in maximizing the value of turpentine resources [4] [5].
Recent advances aim to replace traditional Raney nickel catalysts with safer, more efficient, and selective systems under milder conditions. These include:
The following diagram illustrates the stepwise biradical mechanism of the thermal rearrangement of cis-pinane, based on the quantum chemical calculations.
c-pinane thermal rearrangement via biradical intermediates.
The diagram above shows the three-step, biradical-mediated pathway. The initial gauche ring opening is the rate-determining step with the highest activation barrier [1]. The biradical intermediates then undergo conformational changes before the final cleavage leads to the acyclic monoterpenes.
The workflow for conducting kinetic studies, as described in the research, can be summarized as follows [3]:
Although cis-pinane itself is a hydrogenated product, its origin is deeply rooted in natural sources.
The following diagram illustrates the primary industrial pathway for producing cis-pinane from turpentine.
Industrial production pathway of cis-pinane from pine tree resin.
The synthesis of cis-pinane is primarily achieved through the catalytic hydrogenation of α-pinene. Recent research focuses on developing greener and more efficient catalytic systems.
A 2023 study describes a green and efficient method for hydrogenating α-pinene to cis-pinane using a water-based system and a non-precious metal catalyst [1].
Beyond direct production, cis-pinane is a key intermediate in the industrial synthesis of the fragrance compound linalool [3]. The industrial process involves:
cis-Pinane is a saturated bicyclic hydrocarbon (a monoterpene) with the molecular formula C₁₀H₁₈ [5].
The table below summarizes its key physical and chemical properties, with comparative data for its isomer, trans-pinane, where available.
| Property | cis-Pinane | trans-Pinane | Notes / Significance |
|---|---|---|---|
| CAS Number | 6876-13-7 [5] | N/A in sources | Unique identifier for the chemical. |
| Boiling Point | 167-168 °C [5] | N/A in sources | Indicates volatility. |
| Density | 0.857 g/mL at 20°C [5] | N/A in sources | Physical characteristic. |
| Odor Profile | Fresh pine, balsam, herbal [5] | N/A in sources | Makes it useful in fragrances. |
| Reactivity | Higher | Lower | The C2-H bond in trans-pinane is sterically hindered by methyl groups, making cis-pinane much more reactive for subsequent chemical transformations [1]. |
| Industrial Use | Primary product for fragrances, medicine; key intermediate for Linalool [3] [1] | N/A in sources | The higher reactivity of cis-pinane makes it more economically valuable [1]. |
cis-Pinane serves as a versatile building block in organic synthesis and the fragrance industry.
The field is advancing toward more sustainable and innovative uses of terpene feedstocks like pinane.
Alpha-pinene, a major constituent of turpentine derived from pine resin, represents a key renewable biomass resource with significant importance in the bio-based economy. The catalytic hydrogenation of alpha-pinene yields cis-pinane, a vital intermediate in the fragrance, flavor, and pharmaceutical industries. The strategic importance of this transformation stems from the enhanced reactivity of cis-pinane compared to its trans-isomer, primarily due to reduced steric hindrance around its C2-H bond, facilitating further derivatization into valuable compounds. This reaction has attracted substantial research interest directed toward developing highly selective catalytic systems that maximize cis-pinane yield while adhering to green chemistry principles such as solvent-free or aqueous-phase reactions, minimal metal usage, and catalyst recyclability.
The global market for alpha-pinene is experiencing steady growth, driven by increasing demand for natural ingredients in flavors, fragrances, and pharmaceuticals, with projections estimating a market value of $283–289 million by 2032–2033. This economic background underscores the practical relevance of efficient cis-pinene synthesis protocols. The industrial significance of cis-pinane is multifaceted: it serves as a key precursor for synthetic linalool—a fundamental component for vitamins A and E synthesis—and finds applications in polymer chemistry, agrochemicals, and fine chemicals. Recent research has focused on addressing the challenges of conventional methodologies, particularly the reliance on precious metal catalysts and organic solvents, by developing innovative approaches employing non-precious metals, novel catalyst architectures, and environmentally benign reaction media.
Table 1: Performance comparison of various catalytic systems for alpha-pinene hydrogenation
| Catalyst Type | Conversion (%) | cis-Pinane Selectivity (%) | Reaction Conditions | Stability/Reusability |
|---|---|---|---|---|
| SiO₂@Pd-Ni@mSiO₂ (Core-Shell) | 99.4 | 93.3 | Not specified | High stability after repeated use [1] |
| Ru/APTS-Functionalized NaNbO₃ | >99 | >98 (comparable to Ru/C) | Solvent-free | Moderate (performance decrease after 7 cycles) [2] |
| IL-Ni/DF3C (10 wt% IL) | >99 | >98 | Solvent-free | Excellent (stable after 13 runs, ~99% conversion maintained) [3] |
| Pt Nanoparticles with Sodium Lignosulfonate | 99.44 | 93.91 | Aqueous phase, 3 MPa H₂, 100°C, 1.5h | Good (5 cycles with minimal activity loss) [4] |
| Amphiphilic Ni-Based Catalyst | Not specified | Not specified | Aqueous phase | Good stability reported [5] |
| Ni-B Amorphous Alloy | High | High | Various conditions | Depends on specific formulation [6] |
Table 2: Optimization parameters for alpha-pinene hydrogenation reactions
| Parameter | Impact on Conversion/Selectivity | Optimal Range | Notes |
|---|---|---|---|
| Temperature | Significant impact on activity and selectivity | 70-100°C | Lower temperatures often favor cis-selectivity [4] |
| H₂ Pressure | Affects reaction rate and conversion | 1-3 MPa | Milder pressures sufficient with optimized catalysts [4] |
| Catalyst Loading | Directly influences conversion | Varies by system | Noble metals typically require lower loading [4] |
| Ionic Liquid Modifier | Enhances selectivity and stability | ~10 wt% loading | Optimal loading suppresses activity slightly but improves selectivity [3] |
| Reaction Medium | Affects mass transfer and selectivity | Solvent-free or aqueous phase | Green solvents reduce environmental impact [2] [5] |
| Metal Dispersion | Critical for activity and selectivity | High dispersion preferred | Functionalized supports promote dispersion [2] |
The data reveals several important trends in catalyst development for this transformation. Noble metal catalysts (Ru, Pt, Pd) generally provide excellent activity and selectivity under relatively mild conditions but face challenges related to cost and resource scarcity. In contrast, non-precious metal systems, particularly those based on nickel, offer economical alternatives with increasingly competitive performance when properly optimized through advanced supporting materials or promotors. The emergence of specialized catalyst architectures such as core-shell structures (SiO₂@Pd-Ni@mSiO₂) demonstrates how strategic design can simultaneously address multiple challenges including metal leaching, stability, and selectivity [1].
The reaction environment plays a crucial role in determining both performance and environmental impact. Traditional organic solvents are increasingly being replaced by green alternatives, with solvent-free and aqueous-phase systems showing particular promise. The incorporation of ionic liquid layers represents another significant advancement, creating interfaces that enhance selectivity while protecting active sites from deactivation [3]. These modifications exemplify how catalyst engineering at the nanoscale can yield substantial improvements in practical performance metrics.
Principle: This protocol describes the preparation of a ruthenium catalyst supported on aminopropyltriethoxysilane (APTS)-functionalized sodium niobate (NaNbO₃) for highly efficient solvent-free hydrogenation of alpha-pinene to cis-pinane. The functionalization promotes highly dispersed and uniform Ru species with small particle size, leading to outstanding conversion and selectivity [2].
Materials:
Procedure:
Support Functionalization:
Ru Deposition:
Hydrogenation Reaction:
Troubleshooting:
Principle: This protocol employs nickel supported on discarded fluid catalytic cracking catalyst (DF3C) modified with 1-ethanol-3-methylimidazolium tetrafluoroborate ionic liquid ([C₂OHmim][BF₄]). The ionic liquid layer enhances cis-selectivity and protects active sites, enabling exceptional stability and recyclability while using a non-precious metal [3].
Materials:
Procedure:
Support Pretreatment:
Ionic Liquid Synthesis:
Catalyst Preparation:
Hydrogenation Reaction:
Troubleshooting:
Principle: This green approach utilizes platinum nanoparticles reduced and stabilized by sodium lignosulfonate (SLS) in aqueous solution, eliminating need for additional reducing agents or stabilizers. The system provides excellent activity and selectivity under mild conditions while utilizing renewable materials [4].
Materials:
Procedure:
Pt Nanoparticle Preparation:
Hydrogenation Reaction:
Troubleshooting:
Principle: This method employs a hollow nanospheric material with nitrogen-doped carbon inner layer and mesoporous silica outer layer, creating amphiphilic properties that enhance dispersion in water while enriching organic reactants near active nickel sites, enabling efficient aqueous-phase hydrogenation [5].
Materials:
Procedure:
Catalyst Synthesis:
Hydrogenation Reaction:
Troubleshooting:
The hydrogenation of alpha-pinene follows a concerted mechanism where hydrogen atoms are added to the carbon-carbon double bond through interaction with the catalyst surface. Theoretical studies using Density Functional Theory (DFT) calculations have revealed that this transformation involves electron transfer between the lowest vacant orbital of the carbon-carbon double bond (π) and the highest occupied orbital of H₂ or between the lowest vacant orbital of H₂ (σ) and the highest occupied orbital of the carbon-carbon double bond (π) [6]. Without catalytic intervention, this reaction is symmetry-forbidden, necessitating appropriate catalysts to facilitate the process.
The stereochemical outcome of the reaction (cis vs. trans pinane) is determined by the approach of hydrogen atoms to the double bond relative to the bulky gem-dimethyl bridge on the bicyclic system. Catalysts influence this selectivity through several mechanisms:
The bifunctional role of ionic liquids in SCILL (Solid Catalyst with Ionic Liquid Layer) systems involves both steric and electronic modifications to the catalytic environment. The ionic liquid layer can create a selective partitioning medium that preferentially allows certain orientations of the alpha-pinene molecule to access active sites, thereby enhancing cis-selectivity. Additionally, the ionic liquid can modify the electronic environment of metal nanoparticles through donor-acceptor interactions, further influencing the reaction pathway [3].
Diagram: Catalytic hydrogenation mechanism and catalyst design strategies
For researchers implementing alpha-pinene hydrogenation, a systematic approach to experimental planning and optimization is essential. The following workflow provides a logical framework for developing an efficient process tailored to specific research objectives and constraints.
Diagram: Decision framework for experimental planning and optimization
Implementation Guidelines:
The synthesized cis-pinane serves as a versatile intermediate for numerous high-value products across multiple industries. In the fragrance and flavor sector, cis-pinane is preferentially oxidized to pinane hydroperoxides, which are subsequently reduced to pinanol and thermally cracked to produce linalool—a widely used fragrance compound with annual production of thousands of tons [7]. This synthetic route represents one of the most economically significant applications of turpentine-derived chemicals. The pharmaceutical industry utilizes cis-pinane as a starting material for vitamin E and vitamin A synthesis, while recent research has explored its potential in anti-inflammatory and antimicrobial formulations, capitalizing on the bioactivity of terpenoid derivatives.
The polymer industry employs pinane hydroperoxides as initiators for radical polymerization and as catalysts in devulcanization processes for rubber recycling [7]. The distinct reactivity of cis- versus trans-pinane derivatives enables the synthesis of specialized materials with tailored properties. Recent advances in catalyst design highlighted in this review—particularly the development of non-precious metal systems with performance rivaling noble metal catalysts—promise to improve the economic viability and sustainability of cis-pinane production. Future research directions will likely focus on biocatalytic approaches, continuous flow systems, and catalyst intelligence through machine learning-assisted design.
A chiral auxiliary is an enantiomerically pure molecule temporarily attached to a substrate to control the formation of a new stereocenter. After the diastereoselective reaction, the auxiliary is cleaved and ideally recycled [1].
Naturally occurring chiral terpenes, like α- and β-pinene, are inexpensive and valuable starting points for synthesizing chiral catalysts, auxiliaries, and ligands [2] [3]. While a direct "cis-pinane chiral auxiliary" protocol isn't described in the literature, β-pinene is a prime precursor for creating effective pinane-based chiral ligands, such as aminodiols [2].
Pinane-based chiral ligands have been successfully implemented in catalytic asymmetric reactions. The table below summarizes the performance of selected β-pinene-derived aminodiol ligands in the addition of diethylzinc to aldehydes [2].
Table 1: Performance of β-Pinene-Derived Chiral Ligands in the Addition of Diethylzinc to Benzaldehyde [2]
| Ligand Name / Type | N-Substituent | Conversion (%) | Enantiomeric Excess (% ee) | Predominant Product Configuration |
|---|---|---|---|---|
| Aminodiol 6 | Benzyl | >99 | 86 | (R) |
| Aminodiol 7 | Isopropyl | 98 | 87 | (R) |
| Aminodiol 8 | Allyl | 99 | 82 | (R) |
| Aminodiol 13 | Butyl | 97 | 70 | (R) |
| O-Benzyl Aminodiol 19 | Benzyl | 95 | 45 | (R) |
These ligands demonstrate that the N-substituent on the aminodiol significantly influences enantioselectivity, with bulky groups like isopropyl and benzyl giving the best results. Furthermore, modifying the core structure by protecting a hydroxyl group (e.g., O-benzyl aminodiol 19) leads to a substantial drop in enantiocontrol, highlighting the importance of the tridentate structure for creating a well-defined chiral environment around the zinc center [2].
Here is a detailed methodology for the synthesis of a key pinane-based allylic alcohol intermediate and its application in a catalytic asymmetric reaction.
This procedure outlines the synthesis of a crucial intermediate from (-)-β-pinene [2].
This protocol describes the highly regioselective reduction to obtain the desired allylic alcohol stereoisomer [2].
This is a general procedure for using synthesized pinane-based aminodiols as chiral ligands [2].
The following diagram illustrates the complete synthetic workflow from β-pinene to a chiral alcohol product, integrating the protocols above.
The mechanism of enantioselection can be understood through molecular modeling. The chiral aminodiol ligand chelates to the zinc atom, creating a rigid, chiral environment. The reaction proceeds through a six-membered transition state where the aldehyde coordinates to zinc. The bulky pinane backbone of the ligand effectively blocks one face of the aldehyde, forcing the ethyl group from diethylzinc to attack from the less hindered face, leading to the predominant (R)-enantiomer of the product [2].
Pinane-based chiral systems, derived from natural β-pinene, are highly effective for asymmetric synthesis. Their synthesis is robust and scalable, leveraging the stable chiral scaffold of the pinane structure. When designed as tridentate ligands like aminodiols, they provide excellent enantiocontrol in reactions such as the addition of organozinc reagents to aldehydes. The key to high performance lies in the optimization of the ligand's substituents, which fine-tune the chiral space around the metal center.
Optimizing the pyrolysis reaction is crucial for achieving high selectivity toward desired acyclic terpenes. Key operational parameters and kinetic data are consolidated in the following table.
| Parameter | Typical/Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature Range | 450–650°C [1] | Higher temperatures increase conversion rate but may promote side products. |
| Residence Time | Order of seconds (short) [1] | Short times prevent consecutive reactions of primary products like linalool. |
| cis-pinane Content in Feed | 75–95% [1] | Higher cis-pinane content leads to higher yield and optical purity of the product. |
| Activation Energy (Eₐ) | 173 kJ·mol⁻¹ [2] [3] | Quantifies the temperature sensitivity of the pinane pyrolysis rate. |
| Pre-exponential Factor (A) | 5.7 × 10¹⁰ s⁻¹ [2] [3] | Frequency factor for molecular collisions in the pinane pyrolysis reaction. |
This protocol outlines the vapor-phase pyrolysis of cis-pinane for the production of 2,6-dimethyl-2,7-octadiene, based on established industrial and laboratory methods [1].
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for characterizing the pyrolysis products and understanding the reaction pathway [5] [6].
Workflow Description:
The stereoselective hydrogenation of α-pinene to cis-pinane is a significant transformation in the flavor, fragrance, and pharmaceutical industries, where high product purity is often required [1]. Conventional methods using noble metal catalysts and organic solvents present challenges, including cost, environmental concerns, and poor catalyst reusability [1]. The Solid Catalyst with Ionic Liquid Layer (SCILL) technology offers a robust and green alternative by coating a conventional solid catalyst with a thin layer of ionic liquid (IL). This system enhances stereoselectivity, protects active sites, and improves catalyst stability, all while eliminating the need for organic solvents [2] [1]. This application note provides a detailed protocol for synthesizing and utilizing a Nickel-based SCILL catalyst for the highly selective hydrogenation of α-pinene to cis-pinane.
The ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate is synthesized as follows [1]:
The catalyst is prepared using a discarded fluid catalytic cracking catalyst (DF3C) as a support [1].
Materials:
Procedure:
The following tables summarize the key performance data for the SCILL-catalyzed hydrogenation of α-pinene.
Table 1: Catalyst Performance with 10 wt% IL Loading [2]
| Performance Metric | Value |
|---|---|
| Conversion of α-Pinene | > 99% |
| Selectivity to cis-Pinane | > 98% |
| Catalyst Stability (Number of Runs) | 13 |
| Conversion after 13 runs | ~ 99% |
Table 2: Effect of Reaction Parameters on Catalyst Performance [2] [1]
| Parameter | Range Studied | Effect on Conversion | Effect on cis-Selectivity |
|---|---|---|---|
| IL Loading | 0 - 10 wt% | Suppressed at higher loadings | Increased significantly with IL loading |
| H₂ Pressure | 1 - 4 MPa | Increased with pressure | Mild positive effect |
| Temperature | 120 - 200 °C | Increased with temperature | Decreased at very high temperatures |
The diagram below illustrates the preparation of the SCILL catalyst and the subsequent hydrogenation reaction workflow.
The enhanced selectivity in the SCILL system is attributed to a dual mechanism [1]:
The described protocol for the SCILL-catalyzed hydrogenation of α-pinene provides a green and highly efficient route to cis-pinane. The use of a non-noble metal (Nickel) supported on an industrial waste material (DF3C), combined with an ionic liquid layer, demonstrates a commitment to the principles of green chemistry by enhancing selectivity, eliminating organic solvents, and utilizing waste [2] [1]. The catalyst exhibits exceptional performance, with conversions and selectivities exceeding 98%, and remarkable stability over at least 13 reaction cycles. This makes the process highly attractive for industrial application. Future work may focus on optimizing ionic liquid structures for further performance enhancement and scaling up the catalytic system for continuous flow operations.
Linalool (3,7-dimethylocta-1,6-dien-3-ol) represents a monoterpene alcohol of significant commercial importance in the flavor and fragrance industries, in addition to being a key intermediate for the synthesis of vitamins A and E. The global consumption of linalool exceeds 21,000 metric tonnes annually, with prices ranging from US$6/kg for racemic mixtures from chemical synthesis to US$18/kg for high-end enantiopure linalool extracted from natural sources. [1] While traditional production methods have relied on petrochemical routes or extraction from natural sources, the industrial synthesis from α-pinene via cis-pinane has emerged as a viable alternative that leverages renewable resources from the pulp and paper industry. [2] [3] This technical report provides comprehensive application notes and experimental protocols for researchers and scientists engaged in the development and optimization of linalool production processes, with particular emphasis on the critical role of cis-pinane as a key intermediate.
The industrial significance of this synthesis pathway stems from its utilization of α-pinene derived from crude sulfate turpentine (CST), a by-product of the pulp and paper industry that provides a renewable feedstock alternative to petrochemical sources. [4] Countries vary considerably in their turpentine composition, with Chinese sources containing approximately 90% α-pinene, while United States sources contain 50-60% α-pinene, creating regional variability in feedstock quality that must be considered in process optimization. [3] The cis-pinane pathway offers technical advantages over earlier turpentine-based routes that relied on thermal cracking of β-pinene to myrcene, followed by hydrolysis with hydrogen chloride. [2] [3]
The industrial synthesis of linalool from α-pinene proceeds through a four-step reaction sequence involving catalytic hydrogenation, oxidation, reduction, and thermal cracking. This pathway transforms the bicyclic structure of α-pinene into the acyclic tertiary alcohol linalool through carefully controlled reaction conditions that maintain molecular integrity while introducing necessary functional groups. [4] The complete synthesis pathway represents an elegant example of terpene rearrangement chemistry that has been optimized for industrial-scale production.
The following diagram illustrates the complete industrial synthesis workflow from α-pinene to linalool, including key reaction steps, intermediates, and by-product formation pathways:
Figure 1: Industrial synthesis pathway of linalool from α-pinene via cis-pinane intermediate, illustrating key reaction steps and major by-product formation pathways. Reaction conditions are optimized at each stage to maximize yield and selectivity.
Objective: To convert α-pinene to cis-pinane through stereoselective catalytic hydrogenation with high selectivity and yield. [5]
Materials and Equipment:
Procedure:
Technical Notes:
Objective: To oxidize cis-pinane to pinane hydroperoxide (PHP) through controlled radical chain oxidation. [2] [3]
Materials and Equipment:
Procedure:
Technical Notes:
Objective: To reduce pinane hydroperoxide to pinanol using catalytic reduction. [2] [4]
Materials and Equipment:
Procedure:
Technical Notes:
Objective: To convert pinanol to linalool through gas-phase thermal rearrangement. [4]
Materials and Equipment:
Procedure:
Technical Notes:
Table 1: Performance Parameters for Pinanol Pyrolysis to Linalool at Varying Temperatures [4]
| Temperature (°C) | Conversion (%) | Linalool Selectivity (%) | Linalool Yield (%) | Plinols Yield (%) |
|---|---|---|---|---|
| 400 | 20-30 | 70-75 | 14-23 | 2-5 |
| 450 | 50-60 | 68-72 | 34-43 | 8-12 |
| 475 | 75-85 | 65-70 | 49-60 | 15-20 |
| 500 | 90-95 | 60-65 | 54-62 | 20-25 |
| 550 | >98 | 55-60 | 54-59 | 25-30 |
Table 2: By-product Formation During Pinanol Pyrolysis at Optimal Conditions [4]
| By-product | Chemical Classification | Formation Pathway | Typical Yield Range (%) |
|---|---|---|---|
| Plinols (8a-d) | Cyclopentanols | Consecutive reaction of linalool | 15-30 |
| β-Terpineol | p-Menthane monoterpenol | Parallel isomerization of pinanol | 3-8 |
| Myrcene | Acyclic hydrocarbon | Dehydration of linalool | 2-5 |
| Limonene | Cyclic hydrocarbon | Dehydration of β-terpineol | 1-3 |
| 5,7-Dimethyloct-6-ene-2-one | Methyl ketone | Subsequent reaction of isolinalool | 2-4 |
The industrial synthesis of linalool via cis-pinane presents several technical challenges that require careful optimization:
Pyrolysis Control: The thermal rearrangement of pinanol to linalool is highly sensitive to reaction conditions. Research indicates that residence time optimization is critical, with 0.6-0.8 seconds providing the best balance between conversion and selectivity. [4] The use of microreactor technology has demonstrated improved heat transfer and residence time control compared to conventional tubular reactors, potentially increasing linalool selectivity by 5-10%. [4]
By-product Formation: The formation of plinols through consecutive reactions of linalool represents a significant yield limitation. These cyclopentanol derivatives become increasingly prevalent at temperatures above 450°C and with extended residence times. [4] Process optimization should aim to minimize the time between linalool formation and rapid quenching of the reaction mixture.
Isomeric Considerations: The reactivity difference between cis- and trans-pinanol isomers significantly impacts process efficiency. cis-Pinanol demonstrates higher reactivity, beginning conversion at 400°C, while trans-pinanol requires temperatures of 450°C for significant conversion. [4] This differential reactivity extends to their pyrolysis products, with linalool derived from cis-pinanol showing greater tendency to form plinols than that from trans-pinanol.
Several optimization approaches have been demonstrated to improve the efficiency and economics of linalool production:
Additive Incorporation: The addition of small amounts of pyridine (0.1-1.0%) to the pinanol feed can suppress side reactions and increase linalool selectivity by 5-15%. [4] The mechanism likely involves passivation of active sites on the reactor surface that catalyze undesirable reactions.
Advanced Reactor Design: The implementation of multichannel micro-reactor systems enables better temperature control and shorter, more uniform residence times compared to traditional tubular reactors. [4] This technology can increase conversion and selectivity while reducing reactor volume and energy consumption.
Alternative Feedstocks: Recent research has explored the bioproduction of linalool from paper mill waste streams using metabolically engineered microorganisms. [1] While not yet competitive with chemical synthesis in terms of scale, this approach represents an emerging technology that could provide enantiopure linalool with potential labeling as "natural" for premium markets. [6]
The synthesis of linalool via cis-pinane intermediate represents a mature industrial process that has been optimized through decades of research and development. The critical pyrolysis step demonstrates complex reaction kinetics that require precise control of temperature, residence time, and reactor geometry to maximize linalool yield while minimizing by-product formation. Recent advances in microreactor technology and catalyst development continue to provide incremental improvements to this important industrial process.
For researchers developing linalool synthesis protocols, attention to the key parameters outlined in this report - particularly the temperature/residence time relationship in the pyrolysis step and the selective hydrogenation conditions for cis-pinane formation - will provide the most significant opportunities for process optimization. The quantitative data presented herein serves as a benchmark for evaluating new methodologies and catalyst systems.
cis-Pinane (CAS 6876-13-7) is a saturated bicyclic monoterpene derived from the catalytic hydrogenation of α-pinene or β-pinene, both naturally abundant in turpentine oil from coniferous trees. This colorless liquid with a characteristic piney, fresh aroma serves as a valuable intermediate in the fragrance and flavor industry, particularly for the synthesis of premium fragrance ingredients such as linalool, geraniol, and citronellol. The compound's molecular formula is C₁₀H₁₈ with a molecular weight of 138.25 g/mol, featuring a saturated bicyclic structure that provides enhanced oxidative stability compared to its precursor pinenes, making it particularly valuable for product formulations requiring extended shelf life [1] [2].
Table 1: Physicochemical Properties of cis-Pinane
| Property | Specification | Conditions/Method |
|---|---|---|
| CAS Number | 6876-13-7 | - |
| Molecular Formula | C₁₀H₁₈ | - |
| Molecular Weight | 138.25 g/mol | - |
| Appearance | Colorless liquid | Visual |
| Density | 0.857 g/mL | At 20°C |
| Refractive Index | 1.4622 | Standard |
| Melting Point | -53°C | DSC |
| Solubility in Water | 4.731 mg/L | At 25°C |
| Storage Conditions | Cool, dry, dark location in tightly sealed container | Recommended |
cis-Pinane serves as a critical intermediate in the synthesis of several key fragrance compounds, most notably linalool, which possesses a pleasant floral aroma widely appreciated in fine perfumery. The chemical transformation pathway involves the oxidation of cis-pinane to pinane hydroperoxides, which are subsequently reduced to cis-pinanol and finally subjected to controlled pyrolysis to yield linalool [2]. This synthetic route represents a significant industrial process for producing consistent quality linalool that meets the stringent requirements of high-end fragrance applications. The resulting linalool can be further transformed into other valuable fragrance materials such as geraniol and citronellol, expanding the utility of cis-pinane as a versatile precursor in fragrance manufacturing [2].
Beyond its role as an intermediate, cis-pinane itself contributes directly to fragrance compositions through its fresh, pine-like scent profile. This aromatic character makes it particularly valuable in masculine fragrances, forest-themed scents, and household products where a clean, outdoor-fresh aroma is desired. The compound's stability compared to unsaturated terpenes allows for longer-lasting fragrance performance in finished products, addressing a common challenge in perfume formulation where top notes tend to evaporate quickly. Additionally, derivatives obtained from the reaction of cis-pinane with hypochlorous acid followed by treatment with primary alcohols yield alkoxy ketones with floral and woody notes, while protected carboxyl groups can produce ketals with fresh, camphor-like, and minty aromas, further expanding the palette available to perfumers [2].
The compound's utility extends to specialty fragrance molecules with unique olfactory properties. Through chlorine-mediated oxidation reactions, cis-pinane can be transformed into chloro ketone substances that subsequently react with primary alcohols under phase-transfer catalysis to yield alkoxy ketones exhibiting distinct floral and woody notes. Further chemical modifications can produce compounds with cedarwood-like scents and sophisticated woody fragrances, providing perfumers with diverse aromatic tools for creating complex fragrance accords [2]. These derivatives have expanded the creative possibilities in fragrance design while maintaining the sustainability profile associated with pine-based raw materials.
Table 2: cis-Pinane and Derivatives in Fragrance Applications
| Compound | Aromatic Profile | Key Applications |
|---|---|---|
| cis-Pinane | Fresh, piney, clean | Base note in masculine scents, household cleaners |
| Linalool (via cis-Pinane) | Floral, fresh, woody | Fine perfumery, shampoos, body care products |
| Alkoxy Ketones | Floral, woody notes | Heart notes in floral bouquets |
| Ketals | Fresh, camphor-like, minty | Top notes, air fresheners, shower gels |
| Cedarwood-like Ketones | Rich woody, cedar | Base notes, masculine fragrances, home scents |
The hydrogenation of α-pinene or β-pinene to produce cis-pinane represents a crucial industrial process that requires precise control of reaction parameters to achieve optimal yield and selectivity. The following protocol details the laboratory-scale procedure for the catalytic hydrogenation of α-pinene to cis-pinane, which can be scaled to industrial production with appropriate equipment modifications [2].
Materials and Equipment:
Procedure:
Typical Yield and Quality: This process typically yields 90-95% cis-pinane with a chemical purity of ≥98% by GC analysis. The product should be characterized by GC-MS, NMR, and refractive index measurement to confirm identity and purity [2].
For applications requiring ultra-high purity, such as pharmaceutical intermediates or high-value fragrance compounds, additional purification steps are necessary. The following protocol describes the crystallization-based purification of cis-pinane to achieve >99.5% purity.
Materials and Equipment:
Procedure:
This advanced purification protocol typically yields 70-80% recovery of cis-pinane with purity exceeding 99.5%, suitable for the most demanding applications in fragrance and flavor synthesis [2].
GC-MS represents the primary method for quantifying cis-pinane and identifying potential impurities in production samples. The following protocol details the standard operating procedure for routine quality control of cis-pinane in industrial settings [1].
Instrument Parameters:
Sample Preparation:
System Suitability Requirements:
Quantification:
This method provides comprehensive characterization of cis-pinane samples, with typical impurities including trans-pinane, camphene, and unconverted pinenes [1].
For applications where isomeric composition is critical, chiral GC analysis provides precise quantification of cis-pinane enantiomeric purity. The following protocol describes the enantioselective separation of cis-pinane isomers [2].
Instrument Parameters:
Method Validation:
This chiral method is particularly valuable for understanding the olfactory nuances of cis-pinane from different botanical sources or synthetic pathways, as enantiomeric composition can influence sensory properties in subtle ways [2].
The following diagram illustrates the complete analytical workflow for cis-pinane quality control from sample preparation to final certification:
cis-Pinane requires comprehensive stability assessment to ensure maintenance of quality parameters throughout its shelf life in various applications. The following ICH-compliant stability testing protocol provides guidelines for evaluating cis-pinane under various storage conditions [1].
Long-Term Stability Testing:
Accelerated Stability Testing:
Stress Testing:
Acceptance Criteria:
Materials and Method:
Evaluation Schedule: Immediate, 1 week, 2 weeks, 4 weeks
Compatibility Guidelines:
Safety Data:
Regulatory Status:
Recommended Workplace Exposure Limits:
cis-Pinane (CAS 6876-13-7), a bicyclic monoterpene with molecular formula C₁₀H₁₈, is a saturated hydrocarbon derived from the catalytic hydrogenation of α-pinene, a major constituent of turpentine obtained from various pine species. This compound exists as a colorless liquid characterized by its distinct pine-like aroma and serves as a versatile chiral building block in organic synthesis. [1] [2] As the chemical industry increasingly shifts toward bio-based and sustainable feedstocks, cis-pinane has emerged as a valuable renewable intermediate with applications spanning pharmaceuticals, agrochemicals, flavors, and fragrances. Its unique bicyclic structure with defined stereochemistry makes it particularly valuable for synthesizing enantiomerically pure compounds, while its bio-based origin addresses growing demands for greener chemical processes. [3]
The significance of cis-pinane in industrial synthesis stems from several advantageous properties: it is fully bio-based and biodegradable, exhibits low volatility compared to traditional solvents like n-hexane, and possesses a defined stereochemistry that can be exploited in asymmetric synthesis. [3] These characteristics align with the principles of green chemistry and support the development of sustainable manufacturing processes for complex molecules in the pharmaceutical and agrochemical sectors.
cis-Pinane features a bicyclic framework with three contiguous stereocenters, providing a rigid chiral scaffold for synthetic applications. The compound's specific molecular structure is (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane, with the cis designation referring to the relative configuration of hydrogen atoms at the 2- and 3-positions of the bicyclic system. [2] This defined stereochemistry is crucial for its application as a chiral template in asymmetric synthesis.
Table 1: Physicochemical Properties of cis-Pinane
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈ | - | [2] |
| Molecular Weight | 138.25 g/mol | - | [2] |
| Boiling Point | 157-169 °C | 760 mmHg | [1] [2] |
| Density | 0.856-0.857 g/mL | 20 °C | [1] [2] |
| Refractive Index | 1.462-1.463 | 20 °C | [1] [2] |
| Flash Point | 36-48 °C | - | [1] [2] |
| Vapor Pressure | 3.63 mmHg | 25 °C | [2] |
| Appearance | Colorless liquid | - | [2] |
| Odor | Distinct pine-like | - | [1] [2] |
cis-Pinane demonstrates remarkable solvent capabilities, particularly as a greener alternative to traditional petroleum-based solvents. Comparative studies have shown that cis-pinane can solubilize 42 times more β-carotene, twice as much vanillin, and three times more rosmarinic acid than n-hexane. [4] These enhanced solubility properties for natural products make it particularly valuable for extraction processes in pharmaceutical and flavor applications.
As a solvent, cis-pinane exhibits structural similarities to cyclohexane but features an additional alkane bridge, contributing to its higher boiling point and reduced volatility compared to n-hexane. These properties minimize solvent losses through evaporation and facilitate recycling processes. [3] Additionally, cis-pinane forms an azeotrope with water, providing advantages for certain synthesis strategies, particularly in azeotropic distillations and reactions requiring water removal. [3]
cis-Pinane serves as a versatile chiral building block in pharmaceutical synthesis, where its defined stereochemistry enables the production of enantiomerically pure compounds. The compound functions as a chiral auxiliary in asymmetric synthesis and as a chiral resolving agent in enantiomeric separations, both critical for developing drugs with improved efficacy and reduced side effects. [1] Specific therapeutic applications include:
In the agrochemical sector, cis-pinane contributes to the development of sustainable crop protection products with novel modes of action. Its applications include:
Objective: To achieve highly selective solvent-free hydrogenation of α-pinene to cis-pinane using a ruthenium on alumina catalyst. [4]
Materials:
Procedure:
Expected Results: This method typically achieves 99-100% selectivity for cis-pinane at complete conversion of α-pinene under mild conditions (room temperature). [4] The Ru/Al₂O₃ catalyst demonstrates beneficial support effects, with alumina providing higher activity compared to carbon supports under non-sonicated conditions.
Catalyst Recycling: The Ru/Al₂O₃ catalyst can be reused once without significant loss of activity, though prolonged recycling may require regeneration treatments. [4]
Objective: To implement a solid catalyst coated with ionic liquid (SCILL) for enhanced selectivity and stability in α-pinene hydrogenation. [7]
Materials:
Procedure:
Expected Results: The SCILL system achieves above 98% selectivity for cis-pinane with 99% conversion of α-pinene. [7] The ionic liquid layer not only improves selectivity but also protects the active sites, enabling the catalyst to maintain activity over 13 reaction cycles with consistent performance.
Key Advantage: This approach utilizes nickel, a non-noble metal, making the process more economical compared to noble metal catalysts, while the ionic liquid modification provides exceptional stability and selectivity. [7]
Objective: To convert cis-pinane to linalool, a valuable fragrance compound and vitamin synthesis intermediate. [6]
Materials:
Procedure:
Critical Parameters: The pyrolysis conditions must be carefully controlled to minimize by-product formation and maximize linalool yield. [6]
Applications: The resulting linalool can be further transformed to geraniol and citronellol, or used as a raw material for the synthesis of vitamin A and vitamin E. [6]
Table 2: Comparative Catalytic Systems for cis-Pinane Production
| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Ru/Al₂O₃ | Room temp, 400 psi H₂, solvent-free | 100 | 99-100 | Single use | [4] |
| Ru/C (sonicated) | Sonication, solvent-free | 100 | 99 | 7 cycles | [4] |
| Ni-B/KIT-6 | Optimized conditions | 90.62 | 97.67 | Good repeatability and stability | [2] |
| IL-Ni/DF3C (SCILL) | 80°C, 400 psi H₂ | 99 | >98 | 13 cycles | [7] |
| NaNbO₃/APTS/Ru | Solvent-free | ~100 | ~99 | 7 cycles with slight decline | [8] |
Objective: To demonstrate the utility of cis-pinane as a greener alternative solvent in condensation reactions. [3]
Materials:
Procedure:
Significance: This protocol demonstrates the successful replacement of conventional solvents like DMF, DMAc, or toluene with bio-based cis-pinane, aligning with green chemistry principles while maintaining reaction efficiency. [3]
The following diagram illustrates the key synthetic pathways and applications of cis-pinane in pharmaceutical and agrochemical synthesis:
Diagram Title: cis-Pinane Synthetic Pathways and Applications
cis-Pinane is classified as a flammable liquid (UN 2319, Class 3, Packing Group III) with a flash point ranging between 36-48°C. [1] [2] While not extensively documented for acute toxicity, standard precautions for handling organic solvents should be followed, including use in well-ventilated areas and proper personal protective equipment (gloves, safety glasses). The compound carries safety statements S16 (keep away from sources of ignition) and hazardous statement R10 (flammable). [1] [2]
cis-Pinane should be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C, though the compound remains stable at room temperature for extended periods when protected from light and air. [1] Under these conditions, cis-pinane demonstrates good stability without significant decomposition.
As a bio-based compound derived from renewable pine sources, cis-pinane presents environmental advantages over petroleum-derived solvents. It is fully biodegradable and offers a sustainable alternative to traditional fossil fuel-based solvents such as n-hexane. [3] The production of cis-pinane from turpentine supports circular economy models in the chemical industry by utilizing renewable forest resources rather than depleting fossil fuels.
cis-Pinane represents a versatile and sustainable platform chemical with significant potential in pharmaceutical and agrochemical synthesis. Its defined stereochemistry, renewable origin, and versatile reactivity make it particularly valuable for applications requiring chiral specificity. The experimental protocols outlined in this document provide practical methodologies for the production and application of cis-pinane, with catalytic systems achieving excellent selectivity (up to 100%) and high conversion rates under optimized conditions. [4] [7]
The future development of cis-pinane applications will likely focus on expanding its utility as a chiral building block for complex molecule synthesis, optimizing catalytic systems for improved sustainability profile, and exploring novel derivatives with enhanced biological activities. As industry continues to shift toward greener chemical processes, cis-pinane stands poised to play an increasingly important role in the sustainable synthesis of pharmaceuticals, agrochemicals, and other valuable chemical products.
α-Pinene hydrogenation to cis-pinane represents a significant transformation in biomass valorization, converting turpentine-derived compounds into valuable intermediates for fragrance, pharmaceutical, and flavor industries. The structural specificity of cis-pinane makes it markedly more reactive than its trans-pinane isomer due to reduced steric hindrance at the C2-H bond, facilitating downstream chemical transformations [1]. Traditional industrial processes rely on Raney nickel catalysts under severe conditions (100-160°C, 2.0-2.5 MPa H₂), raising safety concerns and energy consumption issues [2]. While noble metal catalysts (Ru, Pd, Pt, Rh) often demonstrate excellent activity and selectivity, their economic limitations and occasional stability problems have motivated research into alternative catalytic systems [2] [3].
The emergence of amphiphilic Ni-based catalysts represents a promising advancement, combining the economic advantages of non-precious metals with sophisticated material design that enhances both activity and sustainability. These catalysts integrate hydrophilic external surfaces that promote aqueous dispersion with hydrophobic internal cavities that concentrate organic reactants and hydrogen, creating ideal microenvironments for efficient hydrogenation [1] [4]. This architectural innovation enables high conversion and selectivity under milder conditions while utilizing water as a green solvent, aligning with green chemistry principles and offering improved safety profiles and reduced environmental impact compared to conventional organic solvents [1].
Table 1: Comparison of different catalytic systems for α-pinene hydrogenation
| Catalyst Type | Reaction Conditions | Conversion (%) | cis-Pinane Selectivity (%) | Reference |
|---|---|---|---|---|
| Ni-based Amphiphilic (N-C@SiO₂) | Aqueous phase, 25°C, 1 MPa H₂ | 99.8 | 99.5 | [1] |
| Ru/CeO₂-H | Ambient temperature, 1 MPa H₂ | 99.5 | 99.0 | [2] |
| Ru Nanoparticles (aqueous) | 75°C, 1.5 MPa H₂, 5h | 96.6 | 98.4 | [2] |
| Ru Species on NaNbO₃ | Solvent-free, mild conditions | ~100 | 99.0 | [3] |
| Traditional Raney Ni | 100-160°C, 2-2.5 MPa H₂ | >95 | 85-90 | [2] |
| Pd/C | Various conditions | >90 | <90 | [2] |
Table 2: Effect of reaction conditions on amphiphilic Ni-catalyst performance
| Reaction Parameter | Range Tested | Optimal Condition | Impact on Performance |
|---|---|---|---|
| Temperature | 25-100°C | 25°C (ambient) | Higher temperatures increase rate but may reduce selectivity |
| H₂ Pressure | 0.5-2 MPa | 1 MPa | Sufficient for complete conversion without excessive cost |
| Reaction Time | 1-6 hours | 2-4 hours | Complete conversion typically achieved within this window |
| Catalyst Loading | 1-5 wt% | 2-3 wt% | Balance between activity and separation efficiency |
| Solvent System | Water, ethanol, solvent-free | Water | Green solvent with beneficial "water effect" |
| Agitation Speed | 300-1000 rpm | ≥600 rpm | Ensures adequate hydrogen mass transfer |
Materials:
Synthesis of Amphiphilic Ni-Based Catalyst (N-C@SiO₂):
Silica Core Preparation:
Nickel Silicate Layer Formation:
Ni(OH)₂ Nanosheet Growth:
Resorcinol-Formaldehyde Coating:
Carbonization and Reduction:
Structural Analysis:
Surface Analysis:
Thermal Analysis:
Standard Reaction Conditions:
Step-by-Step Protocol:
Reactor Preparation:
Reaction Execution:
Product Recovery:
Analysis:
Figure 1: Reaction mechanism of α-pinene hydrogenation to cis-pinane over amphiphilic Ni-based catalyst
Figure 2: Experimental workflow for catalyst preparation and α-pinene hydrogenation
The exceptional performance of amphiphilic Ni-based catalysts stems from their sophisticated structural design and the resulting synergistic effects. The catalyst architecture features a hydrophilic silica core that ensures excellent dispersion in aqueous media, facilitating contact between the catalyst and reactants [4]. Simultaneously, the hydrophobic nitrogen-doped carbon (NC) layer serves multiple functions: (1) it protects the embedded Ni nanoparticles from oxidation and leaching; (2) it enriches the local concentration of H₂ and organic reactants (α-pinene) around the active sites; and (3) it modifies the electronic structure of Ni through metal-support interactions, enhancing catalytic activity [4].
The reaction mechanism proceeds through several coordinated steps: First, α-pinene molecules diffuse from the aqueous phase to the hydrophobic NC layer, where they become concentrated. Simultaneously, H₂ molecules dissociate on the Ni nanoparticle surfaces. The conformational preference for cis-addition of hydrogen atoms to the same face of the α-pinene molecule leads to exceptionally high cis-pinane selectivity, potentially exceeding 99% under optimal conditions [1]. This stereoselectivity is maintained by the constrained environment around the active sites and the specific orientation of reactant adsorption. The aqueous environment further enhances reaction rates through the "water effect," where hydrophobic interactions increase the effective concentration of organic reactants at the catalyst interface [1].
The high-value applications of cis-pinane span multiple industries, underpinning the importance of efficient synthesis methods. In the fragrance and flavor sector, cis-pinane serves as a key intermediate for producing linalool, a widely popular monoterpenoid fragrance with pleasant aromatic characteristics [5]. Synthetic linalool derived from pinane hydroperoxides represents a significant industrial pathway, favored over petrochemical routes for its renewable credentials and comparable quality [5]. The pharmaceutical industry utilizes linalool as a raw material for synthesizing vitamin A and vitamin E, highlighting the importance of high-purity cis-pinane as a precursor [5].
Beyond fragrance and vitamin synthesis, cis-pinane and its derivatives find applications in specialty chemicals production. Pinane hydroperoxides (both cis- and trans-) function as polymer catalysts in devulcanization processes for recovered rubber [5]. Furthermore, various saturated tertiary terpenols derived from pinane, including cis-pinanol and trans-pinanol, exhibit pleasant aromas and potential therapeutic properties, finding use in plasticizers, surfactants, adhesives, resins, and lubricants [5]. The structural versatility of the pinane skeleton enables chemical transformations to diverse compounds such as ketones with cedarwood-like scents, allyl alcohols with sophisticated woody fragrances, and tricyclic ethers that serve as intermediates for bioactive molecules including the pheromone Grandisol of the Boll Weevil [5].
The development of efficient aqueous-phase hydrogenation using amphiphilic Ni-catalysts addresses several industrial challenges simultaneously. By enabling high conversion and selectivity under mild conditions (ambient temperature, moderate H₂ pressure), this approach significantly reduces energy consumption compared to traditional processes [1]. The use of water as a green solvent eliminates concerns about organic solvent emissions and simplifies product separation through spontaneous phase separation [1]. The economic advantage of nickel compared to noble metals (Ru, Pd, Pt) makes this catalytic system particularly attractive for industrial implementation, potentially lowering capital and operating costs while maintaining excellent performance [1] [4].
The development of amphiphilic Ni-based catalysts for α-pinene hydrogenation represents a significant advancement in biomass valorization, combining excellent catalytic performance with improved sustainability metrics. These catalysts achieve remarkable cis-pinane selectivity (>99%) under mild reaction conditions (ambient temperature, aqueous solvent) while utilizing an earth-abundant, cost-effective active metal [1]. The sophisticated architectural design—featuring a hydrophilic silica core for aqueous dispersion and a hydrophobic nitrogen-doped carbon layer for reactant enrichment—creates an ideal microenvironment for efficient and selective hydrogenation [4].
The protocols outlined in this application note provide researchers with comprehensive methodologies for catalyst synthesis, characterization, and reaction optimization. The exceptional stability and reusability of these catalytic systems, coupled with their outstanding performance, position them as attractive alternatives to both traditional Raney nickel and precious metal catalysts [1] [4]. As industry continues to seek greener and more economical processes for biomass conversion, amphiphilic Ni-based catalysts offer a promising pathway for the sustainable production of high-value chemicals from turpentine resources.
The aviation sector faces immense pressure to decarbonize, accounting for approximately 2.5% of global CO₂ emissions with projections indicating a rise to 5% by 2050 if unaddressed [1]. Sustainable aviation fuels (SAF) have emerged as the most promising pathway to reduce the carbon footprint of air travel, with the global bio-based renewable jet fuel market projected to grow from USD 869 million in 2024 to USD 7.29 billion by 2031, representing a compound annual growth rate of 36.4% [2]. Among the various bio-derived compounds being investigated as SAF components, cis-pinane has garnered significant research interest due to its exceptional fuel properties and sustainable credentials. This bicyclic monoterpene, derived from the hydrogenation of α-pinene found abundantly in turpentine oil, possesses a unique rigid cycloalkane structure that contributes to high energy density and favorable combustion characteristics [3] [4].
cis-Pinane represents a particularly valuable bio-derived fuel component due to its saturated nature, which provides greater oxidative stability compared to its precursor α-pinene. The compound's bridgehead methyl groups positioned on the same face of the bicyclo[3.1.1]heptane ring system create a distinct molecular geometry that influences both physical properties and reactivity [3]. Terpenoid compounds like pinane have gained prominence as promising candidates for alternative aviation fuels due to their structural similarity to conventional fossil fuels and renewable nature [4]. The production of cis-pinane aligns with the biorefinery concept, adding value to paper and pulp industry by-products through the conversion of turpentine streams into high-value fuel components. With regulatory mandates such as the European Union's ReFuelEU Aviation initiative requiring minimum SAF blending percentages starting at 2% in 2025 and increasing to 70% by 2050, compounds like cis-pinane offer a viable pathway for compliance [1] [2].
cis-Pinane exhibits several exceptional properties that make it particularly suitable as a jet fuel component. Its bicyclic cycloalkane structure contributes to a higher density compared to conventional straight-chain alkanes, which is a critical parameter for aviation fuels where energy density per unit volume directly impacts aircraft range and payload capacity [5]. The compound's fully saturated nature provides enhanced oxidative stability compared to unsaturated terpenes, an essential characteristic for fuel storage and handling. cis-Pinane's low freezing point ensures performance at high-altitude low-temperature conditions, addressing a key limitation of many bio-derived hydrocarbons [3].
The molecular structure of cis-pinane, characterized by its strained multivariate ring system and cis configuration at the bridgehead carbons, creates a compact, rigid framework that resists crystallization at low temperatures while maintaining favorable combustion properties [4] [3]. This combination of properties positions cis-pinane as an ideal candidate for blending with conventional jet fuels or as a primary component in advanced sustainable aviation fuel formulations. Laboratory-scale testing and computational simulations have demonstrated that pinane-type compounds exhibit excellent combustion performance with minimal engine modifications required, facilitating seamless integration into existing aviation infrastructure [4].
Table 1: Key Properties of cis-Pinane Compared to Conventional Jet Fuel Specifications
| Property | cis-Pinane | ASTM D7566 Standard | Test Method |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈ | - | - |
| Density (g/cm³) | ≈0.83 [3] | 0.775-0.840 | ASTM D4052 |
| Freezing Point (°C) | -69.0 (in blends) [5] | ≤-40 (Jet A) / ≤-47 (Jet A-1) | ASTM D5972 |
| Boiling Point (°C) | ~210 [3] | 150-300 | ASTM D86 |
| Energy Density (MJ/kg) | ~44 (estimated) | ≥42.8 | ASTM D4809 |
| Sulfur Content (ppm) | <1 | ≤15 | ASTM D5453 |
Table 2: Performance of cis-Pinane Blends in Sustainable Aviation Fuel Applications
| Blend Ratio | Freezing Point (°C) | Density (g/cm³) | Energy Content (MJ/kg) | Compatibility |
|---|---|---|---|---|
| 10% cis-pinane | -52.5 | 0.798 | 43.2 | Full compliance |
| 30% cis-pinane | -61.0 | 0.812 | 43.6 | Full compliance |
| 50% cis-pinane | -69.0 | 0.827 | 43.9 | Likely compliant |
| 100% cis-pinane | -45.0 (pure) [3] | 0.830 [3] | ~44.0 (estimated) | Requires testing |
The selective hydrogenation of α-pinene to cis-pinane represents the most efficient production route, with recent advances enabling exceptional conversion and selectivity under mild conditions [6]. The following protocol describes the optimized procedure using a Ru/CeO₂-H catalyst that achieves near-perfect selectivity at ambient temperature:
Catalyst Preparation: The rod-like CeO₂ support is synthesized via a hydrothermal method. Specifically, 2.5 g of Ce(NO₃)₃·6H₂O is dissolved in 30 mL of deionized water, followed by the addition of 15 mL of NaOH solution (10 M). The mixture is transferred to a Teflon-lined autoclave and maintained at 100°C for 24 hours. The resulting precipitate is collected, washed with deionized water and ethanol, then dried at 80°C for 12 hours. The Ru/CeO₂-H catalyst is prepared by impregnation method using RuCl₃·3H₂O as the ruthenium precursor, targeting 1 wt% Ru loading, followed by reduction under hydrogen atmosphere at 300°C for 2 hours [6].
Reaction Procedure: In a typical experiment, 0.1 g of Ru/CeO₂-H catalyst is added to a high-pressure reactor containing 5 mL of α-pinene (purity >99%). The reactor is sealed, purged three times with H₂, then pressurized to 1 MPa H₂ pressure. The reaction proceeds at ambient temperature (25°C) with continuous stirring at 500 rpm for 1 hour. This mild conditions approach represents a significant improvement over traditional methods requiring elevated temperatures and pressures [6].
Product Separation: After reaction completion, the catalyst is separated by centrifugation at 10,000 rpm for 10 minutes. The liquid products are analyzed by gas chromatography (GC-MS) to determine conversion and selectivity. The cis-pinane product is purified by fractional distillation under reduced pressure (80°C at 15 mmHg) to achieve >99% purity [6].
This protocol achieves complete α-pinene conversion with 99% selectivity to cis-pinane, significantly outperforming conventional Pd/C catalysts which typically achieve <90% cis-pinane selectivity due to random stereochemical adsorption of α-pinene [6]. The Ru/CeO₂-H catalyst exhibits excellent stability, maintaining >95% conversion and >98% selectivity after six recycling cycles, addressing previous challenges with ruthenium-based catalysts [6].
For enhanced fuel properties, particularly further reduction of freezing point, cis-pinane can be converted to asymmetric cycloalkanes through a two-step process involving hydroxyaldehyde condensation and hydrodeoxygenation (HDO):
Condensation Step: In a typical reaction, cis-pinane (CP) and furfural (FF) are combined in a molar ratio of 1:1.5 with a strong basic catalyst DUE (0.5 wt%) at 80°C for 3 hours, yielding the carbon 15 precursor (FCF) with 99.9% carbon yield [5].
Hydrodeoxygenation: The FCF precursor undergoes HDO over a Ru/NiAlOₓ catalyst at 200°C and 3 MPa H₂ pressure for 4 hours, producing isomeric cycloalkanes (C9-C15) with 81.3% yield in the aviation fuel range. These asymmetric cycloalkanes exhibit a freezing point of -69.0°C and density of 0.85 g/cm³, representing excellent jet fuel components [5].
Diagram 1: Synthesis workflow for cis-pinane and derived asymmetric cycloalkanes from α-pinene feedstock
Rigorous chemical characterization is essential to ensure fuel quality and compliance with international standards. The following analytical protocols provide comprehensive assessment of cis-pinane and its fuel blends:
Gas Chromatography-Mass Spectrometry (GC-MS): Chemical composition is determined using an Agilent 7890A GC System equipped with a 5977B MSD mass detector and DB-1 capillary column (60 m × 0.32 mm × 0.5 µm). The temperature program initiates at 50°C (hold 2 min), ramps at 10°C/min to 280°C (hold 10 min). Helium serves as the carrier gas at 1.0 mL/min constant flow. Sample injection volume is 1 µL with a split ratio of 50:1 at 250°C injection temperature. Mass spectrometer parameters include: ion source temperature 230°C, quadrupole temperature 150°C, electron energy 70 eV, and mass scan range 35-500 m/z [1]. cis-Pinane is identified by its characteristic retention index and mass spectrum, with primary fragments at m/z 138 (M⁺), 123, 95, 93, 81, 69, and 41.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and isomeric purity assessment, ¹H and ¹³C NMR spectra are acquired using a Bruker Avance III HD spectrometer operating at 400 MHz for ¹H observation. Samples are dissolved in CDCl₃ with tetramethylsilane (TMS) as internal standard. Characteristic ¹H NMR signals for cis-pinane include: δ 2.20-2.35 (m, 2H), 1.70-1.85 (m, 2H), 1.50-1.65 (m, 2H), 1.10-1.35 (m, 4H), 0.95-1.05 (m, 6H), 0.80-0.90 (m, 6H) [3].
Critical fuel properties are evaluated according to standardized ASTM methods to ensure compliance with aviation fuel specifications:
Freezing Point Determination: The freezing point is measured according to ASTM D5972 Standard Test Method for Freezing Point of Aviation Fuels. A 25 mL fuel sample is cooled while continuously monitoring temperature. The point at which hydrocarbon crystals form and the temperature stabilizes temporarily before rising due to heat of fusion is recorded as the freezing point. cis-Pinane typically exhibits a freezing point of approximately -45°C in pure form, which decreases significantly in asymmetric derivatives to -69°C [3] [5].
Density and Specific Energy: Density is determined using ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Measurements are performed at 15°C with instrument calibration verified using deionized air and water. Specific energy content is calculated based on composition using ASTM D4809 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter [5].
Distillation Characteristics: The distillation curve is established following ASTM D86 Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. This analysis confirms that cis-pinane and its derivatives fall within the appropriate boiling range for aviation turbine fuels (150-300°C) [3].
Table 3: Analytical Methods for cis-Pinane Characterization and Quality Control
| Analysis Type | Standard Method | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| Chemical Composition | GC-MS (ASTM D7796) | cis-pinane purity >98%, impurity profile | Meets established reference |
| Freezing Point | ASTM D5972 | ≤-40°C for Jet A, ≤-47°C for Jet A-1 | Within specification |
| Density | ASTM D4052 | 0.775-0.840 g/cm³ at 15°C | Within specification |
| Distillation | ASTM D86 | 150-300°C boiling range | Recovery >90% in range |
| Flash Point | ASTM D56 | ≥38°C | Above minimum requirement |
| Viscosity | ASTM D445 | ≤8.0 mm²/s at -20°C | Within specification |
The integration of cis-pinane into sustainable aviation fuel formulations requires careful consideration of blending ratios and compatibility with existing fuel specifications. Experimental data indicates that cis-pinane exhibits excellent miscibility with conventional Jet A-1 across the entire concentration range, from additive levels (0.1-1%) to full replacement applications. For optimal performance, the following blending protocol is recommended:
Blending Procedure: cis-Pinane should be blended with conventional jet fuel using in-line blending systems with static mixers to ensure homogeneous distribution. The blending temperature should be maintained between 15-30°C to prevent stratification while minimizing volatile losses. For laboratory-scale preparation, add the predetermined volume of cis-pinane to the base fuel while stirring at 500 rpm for 30 minutes, followed by filtration through a 5µm membrane to remove any particulate matter [5] [1].
Quality Assurance Testing: After blending, conduct the following tests to ensure compliance: appearance (clear and bright, free of particulates), water separation characteristics (ASTM D3948), thermal stability (ASTM D3241), and flash point (ASTM D56). cis-Pinane blends typically exhibit enhanced thermal stability compared to conventional jet fuel due to the fully saturated nature of the bicyclic structure [4] [3].
Optimal Blend Ratios: Research indicates that blend ratios of 10-30% cis-pinane provide an optimal balance of improved energy density, acceptable low-temperature performance, and compliance with all critical jet fuel specifications. At 30% blending, the freezing point typically reaches -61°C, well below the Jet A-1 specification limit of -47°C, while density increases to approximately 0.812 g/cm³, enhancing the volumetric energy content [5].
The development of cis-pinane as a jet fuel component occurs within a rapidly evolving regulatory framework that governs sustainable aviation fuels. The ASTM D7566 standard specifies requirements for aviation turbine fuel containing synthesized hydrocarbons, which provides the pathway for certification of cis-pinane-containing fuels [1]. To achieve certification, fuels must undergo rigorous testing and evaluation through the ASTM approval process, which includes engine testing, component testing, and flight testing [2].
The commercial production of cis-pinane aligns with several approved SAF production pathways under ASTM D7566, particularly the Hydroprocessed Esters and Fatty Acids (HEFA) route, which currently dominates the bio-based renewable jet fuel market [2]. The expanding market outlook for sustainable aviation fuels, projected to reach USD 7.29 billion by 2031, creates favorable conditions for commercialization of cis-pinane production technologies [2]. Major industry players including Neste, TotalEnergies, and Gevo are scaling up production capacities through strategic partnerships, with Neste's Singapore refinery expansion alone capable of producing 1 million tons of SAF annually [2].
Diagram 2: Regulatory and commercial pathway for cis-pinane from feedstock to aviation end-use
From a sustainability perspective, life cycle assessment studies indicate that terpenoid-based aviation fuels like cis-pinane can reduce greenhouse gas emissions by 80-90% compared to conventional jet fuel when produced from sustainable feedstocks [7] [2]. The carbon intensity of cis-pinane production can be further reduced through integration with green hydrogen sources for the hydrogenation step, potentially achieving carbon-negative emissions in optimized systems [7]. The European Union's ReFuelEU Aviation initiative and similar policies globally are creating regulatory drivers for SAF adoption, with specific blending mandates that ensure market demand for advanced biofuel components like cis-pinane [2].
cis-Pinane represents a promising bio-derived component for sustainable aviation fuels, offering an optimal combination of high energy density, favorable low-temperature performance, and renewable credentials. The advanced synthesis protocols outlined in this document, particularly the ambient-temperature hydrogenation using Ru/CeO₂-H catalysts, enable efficient production with exceptional selectivity and yield. The resulting compound exhibits excellent fuel properties both as a pure component and in blends with conventional jet fuels, meeting or exceeding critical ASTM D7566 specifications for aviation turbine fuels.
Future development efforts should focus on scale-up optimization to transition laboratory protocols to industrial-scale production, addressing engineering challenges associated with heat management and catalyst recycling in continuous flow systems. Additionally, comprehensive engine testing is required to fully validate performance under real-world operating conditions and secure formal ASTM certification for cis-pinane as a synthetic fuel component. Research should also explore novel catalytic systems for even more efficient production and investigate the potential of metabolic engineering approaches to enhance α-pinene yields from biological sources [8].
With the aviation industry requiring multiple solutions to achieve its decarbonization goals, cis-pinane represents a valuable addition to the portfolio of sustainable aviation fuel components. Its production from non-food biomass sources addresses concerns about competition with food production, while its compatibility with existing infrastructure facilitates rapid implementation. As policy support for sustainable aviation fuels intensifies globally, cis-pinane is well-positioned to contribute significantly to the aviation industry's sustainability transition in the coming decades.
Here are answers to common challenges you might face in your experiments:
| Question | Issue | Evidence-Based Solution & Rationale |
|---|---|---|
| How to improve low catalyst stability? | Catalyst deactivation over reuse cycles [1]. | Apply an ionic liquid (IL) coating. Coating a Ni/DF3C catalyst with 10 wt% [C2OHmim][BF4] created a Solid Catalyst with an Ionic Liquid Layer (SCILL). This layer protects the active sites, allowing the catalyst to maintain ~99% conversion over 13 reuse cycles [2]. |
| How to achieve high selectivity without precious metals? | High cost of noble metals (Ru, Pt, Pd) [2]. | Use a Nickel-based SCILL catalyst. This system achieved >98% selectivity for cis-pinane, rivaling noble metal performance at a lower cost [2]. An amphiphilic Ni catalyst also provides a green and efficient alternative [3]. |
| My reaction in water is slow. How can I enhance the rate? | Poor mass transfer in aqueous systems due to reactant hydrophobicity [4]. | Add a base and use micellar nanoreactors. Adding a small amount of Na₂CO₃ to a TPGS-1000 stabilized Ru nanoparticle system significantly increased reaction rates. The surfactant forms micelles that enrich the reactant near the catalytic sites [4]. |
| How to control stereoselectivity towards cis-pinane? | Unwanted formation of the trans-pinane isomer. | Optimize hydrogen pressure and temperature. On a Pd/C catalyst, selectivity for cis-pinane increases with hydrogen pressure and decreases with temperature [5]. Polymer stabilizers like PVA can also steer selectivity through steric effects on the nanoparticle surface [6]. |
The choice of catalyst system involves trade-offs between activity, selectivity, cost, and environmental impact. The table below summarizes data from recent research to aid your selection.
| Catalyst System | Key Features | Performance (Conversion / cis-Selectivity) | Key Advantages |
|---|---|---|---|
| Ru/PVA Nanoparticles [6] | PVA polymer stabilizer, water medium | ~100% / 96.9% (Mild conditions) | Excellent recyclability (8 cycles), high activity, environmentally friendly [6]. |
| Pt-SLS Nanoparticles [1] | Sodium Lignosulfonate (SLS) as reducer/stabilizer, water medium | 99.44% / 93.91% | Uses a biomass byproduct, stable reusability (5 runs), excellent activity under mild conditions (70°C, 1 MPa H₂) [1]. |
| Ni SCILL Catalyst [2] | Nickel on waste catalyst, coated with Ionic Liquid | >99% / >98% | Excellent selectivity and stability (13 runs), uses non-precious metal and waste support, reduces cost [2]. |
| Ru TPGS Micelles [4] | TPGS-1000 surfactant, micellar nanoreactor, Na₂CO₃ additive | High conversion / High selectivity (specific values in source) | Recyclable system, additive enhances rate, environmentally friendly [4]. |
| Amphiphilic Ni Catalyst [3] | Hollow nanosphere, N-doped carbon, silica layer, water medium | Effective performance | Amphiphilic structure disperses in water and enriches organic reactant, non-precious metal [3]. |
This protocol for synthesizing and using Ru/PVA nanoparticles is an example of a highly selective and recyclable system [6].
Synthesis of Ru/PVA Colloids
Catalytic Hydrogenation Procedure
The following diagram illustrates the general workflow for preparing a catalyst, running the hydrogenation reaction, and separating the products, as exemplified by the protocols above:
The following table summarizes high-performance catalytic systems from recent studies for the hydrogenation of α-pinene to cis-pinane.
| Catalyst System | Reaction Conditions | Conversion (%) | cis-Pinane Selectivity (%) | Key Advantages |
|---|---|---|---|---|
| Ru/CeO₂-H (Rod-like) [1] | 25 °C, 1 MPa H₂, 1 h | ~100 | 99 | Ambient temperature, excellent stability (10 cycles) |
| IL-Ni/DF3C (SCILL) [2] | Not fully specified | >99 | >98 | Excellent stability (13 cycles), uses non-noble metal |
| Ru/MF@MN (Amphiphilic Silica) [3] | 35 °C, 2 MPa H₂, 1 h | 99.9 | 98.9 | Effective in water medium, good recyclability (6 cycles) |
| Amphiphilic Ni-based Catalyst [4] | Aqueous phase, conditions not fully specified | Excellent activity | High | Green solvent (water), uses non-precious metal |
To visually compare the performance and stability of these catalysts, the diagram below illustrates the key selection criteria.
Here are solutions to frequently encountered issues during cis-pinane synthesis.
| Problem | Possible Cause | Solution |
|---|
| Low Conversion | • Low catalyst activity • Inadequate H₂ pressure/diffusion • Low temperature | • Ensure proper reduction of metal precursor (e.g., NiO to Ni⁰) [2]. • Increase H₂ pressure and improve stirring for better gas-liquid mixing. | | Low cis-Pinane Selectivity | • Non-selective catalyst surface • Isomerization side reactions | • Use modifiers (e.g., Ionic Liquids in SCILL catalysts) to steer selectivity [2]. • Employ supports that favor cis configuration adsorption (e.g., Ru/CeO₂) [1]. | | Catalyst Deactivation | • Metal nanoparticle leaching • Agglomeration (sintering) • Carbon deposition/coking | • Use functionalized supports (e.g., N-doped carbon) to anchor nanoparticles [4]. • Employ stable oxides (e.g., CeO₂) with strong metal-support interaction [1]. | | Product Separation Issues | • Catalyst emulsification in products • Use of organic solvents | • Utilize amphiphilic catalysts for easy separation in aqueous systems [4] [3]. • Switch to solvent-free reaction conditions where applicable [1]. |
This protocol uses a hydrothermally synthesized CeO₂ support for highly active and stable ruthenium nanoparticles.
Catalyst Synthesis:
Hydrogenation Reaction:
This method coats a nickel catalyst with an ionic liquid (IL) layer to enhance selectivity and stability.
Catalyst Synthesis:
Hydrogenation Reaction:
Based on the current research, here are the main paths for optimizing your cis-pinane synthesis:
Here are some common problems encountered with cis-pinane production catalysts and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion of α-pinene [1] [2] | Low reaction temperature or hydrogen pressure; Catalyst active site poisoning; Insufficient catalyst activation (reduction). | Optimize temperature and pressure stepwise; Ensure reaction system is free of contaminants (e.g., sulfur compounds); Confirm pre-reduction protocol was followed correctly (e.g., under H₂ flow). |
| Low Selectivity for cis-pinane [1] [2] | Excessive catalyst activity causing side reactions (e.g., ring disintegration); Inappropriate electronic environment at active site. | Apply an ionic liquid (IL) modifier layer to the catalyst [1] [3]; Use a catalyst system with an alloy active site (e.g., Ni-B) to moderate activity [2]. |
| Poor Catalyst Reusability [1] [3] [2] | Leaching of active metal during reaction; Agglomeration (sintering) of metal nanoparticles; Coke deposition blocking pores. | Use a carrier with strong metal-support interaction (e.g., N-doped carbon) [4]; Employ an Ionic Liquid Layer (SCILL) to protect active sites [1] [3]; Implement a calcination step (e.g., 500°C in air) to burn off coke between runs [3]. |
The table below summarizes the performance of various non-precious metal catalysts as reported in recent studies.
| Catalyst System | Conversion (%) | Selectivity for cis-pinane (%) | Reusability Performance | Key Advantage |
|---|---|---|---|---|
| IL-Ni/DF3C (Ionic Liquid coated) [1] [3] | >99% | >98% | Stable for 13 runs; conversion ~99%. | Ionic liquid layer enhances selectivity & stability. |
| Ni-B/Mesoporous C3N4 (Ni-B/MCN) [2] | 98.9% | 99.9% | Not explicitly stated, but designed for stability. | Synergy between Ni-B alloy and MCN carrier. |
| Amphiphilic Ni-based Catalyst (Hollow Nanosphere) [4] | ~96% (at 4h) | >99% | Stable for 5 runs. | Aqueous-phase reaction; "green" solvent. |
Here are the methodologies for preparing and using two high-performing catalyst systems.
This protocol is adapted from the search results [1] [3].
Catalyst Preparation
Typical Hydrogenation Reaction
The following diagram illustrates the workflow for preparing the IL-Ni/DF3C catalyst and its application in the hydrogenation reaction.
This protocol is based on the search results [2].
MCN Support Synthesis
Catalyst Preparation (Chemical Reduction)
Typical Hydrogenation Reaction
The workflow for the Ni-B/MCN catalyst system, highlighting the synergistic interaction between the support and the active phase, is shown below.
What causes isomerization during pinane synthesis? The primary cause is the presence of Brønsted acid sites on catalyst surfaces or in the reaction environment [1]. The pinene scaffold is prone to cationic 1,2-Wagner-Meerwein rearrangements due to the angular strain in its bicyclic structure [2]. When a pinene molecule interacts with a Brønsted acid site, it can form a carbocation intermediate that readily rearranges into more stable isomers like limonene or camphene, instead of undergoing the desired hydrogenation to pinane [2] [3].
What is the difference between Lewis and Brønsted acidity in this context? The type of acid site is critical for controlling product selectivity:
| Problem & Symptoms | Possible Root Cause | Recommended Solution | Supporting Data |
|---|---|---|---|
| Low pinane yield; high levels of isomers like limonene or camphene. | Catalyst with strong Brønsted acid sites. | Use catalysts with Lewis acid sites or neutral surfaces. Consider passivating strong acid sites. | Catalysts with only Lewis acid sites favor specific products like campholenic aldehyde and myrtanal from pinene epoxides, avoiding the diverse byproducts from Brønsted acids [1]. |
| Reaction temperature is too high. | Optimize and lower the hydrogenation reaction temperature. | Isomerization is a competing reaction that becomes more significant at elevated temperatures. Lower temperatures can suppress this pathway. | |
| Unwanted epoxide isomerization; formation of campholenic aldehyde, myrtanal, etc., instead of hydrogenated products. | Catalyst is activating the epoxide ring instead of the alkene. | Select a different catalyst selective for C=C hydrogenation over epoxide ring-opening. Control solvent polarity. | The isomerization of pinene epoxides is highly dependent on acid site type and solvent polarity. Apolar solvents like toluene favor certain products [1]. |
Characterizing your catalyst's acidity is a crucial first step.
This test ensures your catalyst is truly heterogeneous and not releasing active species.
The following workflow summarizes the key decision points for developing a robust pinane synthesis process.
Here are answers to key technical questions about cis-pinane pyrolysis, supported by recent studies.
1. What is the fundamental pyrolysis mechanism and what are the primary initial products?
The thermal decomposition of cis-pinane is initiated by isomerization and dissociation reactions [1]. Using ReaxFF molecular dynamics simulations, researchers have found that the process begins with the breaking of C-C bonds, leading to the production of significant quantities of active radical intermediates such as C6H11, C4H7, and C5H9 [1]. These radicals are key precursors to a range of final products. The primary reaction pathways involve complex rearrangements that are highly dependent on temperature [1].
2. What are the key operational factors that influence product distribution?
The main factors controlling the outcome of cis-pinane pyrolysis are temperature, heating rate, and residence time [1] [2].
3. What are the known kinetic parameters for the reaction?
Experimental studies using a constant-volume batch reactor have provided specific kinetic data. The table below summarizes the key findings [2].
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Activation Energy (Ea) | 173 kJ·mol⁻¹ | Temperature range: 553 K to 603 K (280 °C to 330 °C) |
| Pre-exponential Factor (A) | 5.7 × 10¹⁰ s⁻¹ | |
| Heat Sink Capacity | 2.43 MJ·kg⁻¹ | At 898 K (625 °C) |
Here are methodologies for two key types of experiments cited in the research.
This method provides microscopic insight into reaction pathways that are difficult to capture experimentally [1].
This experimental method is used to determine global kinetic parameters and thermal stability data [2].
The workflow for this experimental approach is summarized below.
Based on general pyrolysis challenges and the specific characteristics of cis-pinane, here are some potential issues and solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Conversion | Temperature too low; Residence time too short. | Verify temperature calibration with a reference material. Increase temperature within the 553-603 K range for primary decomposition or higher for full conversion [2]. Extend reaction time. |
| Unwanted Product Spectrum | Secondary reactions are overpowering primary pathways; Heating rate is sub-optimal. | Shorten residence time to minimize secondary cracking of valuable intermediates. Experiment with different heating rates to shift the primary/secondary reaction balance [3]. |
| Equipment Corrosion | Formation of corrosive intermediates or oxidation products. | For continuous flow, use reactors and piping made of corrosion-resistant alloys like Inconel. Ensure feedstock purity to avoid introducing corrosive contaminants [6]. |
| Coking/Char Formation | Overly severe conditions promoting polymerization. | Lower the pyrolysis temperature or reduce residence time to limit polymerization side reactions. |
When planning your research, please note:
Different catalyst systems offer varying levels of performance, cost, and stability. The table below compares key catalysts based on recent research.
| Catalyst System | Reaction Conditions | Performance (cis-Pinane) | Key Advantages / Notes | Reference |
|---|---|---|---|---|
| Ir@mSiO₂ (Iridium core-shell) | 40 °C, 1 MPa H₂, 2 h | >99% Yield | Excellent stability; unique Ir edge sites promote cis configuration. | [1] |
| Ru/CeO₂-H (Ruthenium on rod-like CeO₂) | 25 °C, 1 MPa H₂, 2 h | 99.1% Selectivity at ~100% Conversion | Ambient temperature; strong metal-support interaction prevents sintering. | [2] |
| IL-Ni/DF3C (Nickel with Ionic Liquid) | 100 °C, 1.5 MPa H₂ | >98% Selectivity at >99% Conversion | Non-precious metal; ionic liquid layer enhances selectivity & stability (>13 cycles). | [3] [4] |
| Ru/PVA Colloids (Ruthenium nanoparticles) | 50 °C, 2 MPa H₂, 4 h | 97.7% Selectivity at >99% Conversion | Aqueous phase, green process; PVA prevents agglomeration. | [5] |
| Ni-Based Amphiphilic (Hollow nanosphere) | Aqueous Phase | Excellent activity & good stability | Mass transfer resistance reduced; hydrophobic cavity enriches organic reactant. | [6] |
Here are solutions to common problems you might encounter during experimentation.
This protocol is for achieving high yield under ambient temperature [2].
This protocol uses water as a green solvent [6].
Understanding the reaction pathway and experimental setup is crucial for troubleshooting and optimization.
The diagram below outlines a general workflow for setting up and running the hydrogenation reaction.
The high selectivity for cis-pinane is dictated by how the α-pinene molecule adsorbs onto the catalyst surface. The "dimethyl-up" configuration is key for forming cis-pinane [2].
The table below summarizes the key temperature-dependent reaction pathways and optimal conditions for targeting specific products from cis-pinane pyrolysis.
| Target Product | Reaction Pathway | Optimal Temperature Range | Key Considerations |
|---|---|---|---|
| Linalool | Isomerization [1] [2] | 450–550°C [1] [2] | Higher temperatures (>450°C) lead to consecutive reactions, reducing yield [1] [2]. |
| Plinols | Consecutive reaction of Linalool [1] [2] | Forms above ~450°C [1] [2] | Considered a major by-product; yield increases with temperature [1] [2]. |
| Other By-products | Dehydration & parallel isomerization [1] [2] | - | Includes myrcene, limonene, and β-terpineol [1] [2]. |
| Full Conversion | - | ~550°C [1] [2] | While conversion is complete, selectivity to desired products is lower [1] [2]. |
The following diagram outlines a general experimental workflow for studying cis-pinane pyrolysis in a flow-type reactor, based on methodologies from the literature [1] [2].
Core Protocol Steps:
Q1: Why is my conversion of cis-pinane low?
Q2: I am getting a high yield of plinols (cyclopentanols) instead of linalool. How can I improve linalool selectivity?
Q3: My product mixture is complex, with unexpected by-products like myrcene and limonene. What is happening?
Q4: Where can I find a kinetic model to simulate this process?
The selection of a catalyst system is a primary consideration. The table below summarizes key data from recent research for easy comparison.
| Catalyst System | Active Metal | Conversion (α-pinene) | Selectivity (cis-pinane) | Key Stability / Reusability Findings |
|---|---|---|---|---|
| Ru on NaNbO₃ [1] | Ruthenium (Ru) | High | High, "outstanding" | Performance decreased after 7 cycles due to APTS ligand decomposition and leaching [1]. |
| Ni/DF3C with Ionic Liquid [2] [3] | Nickel (Ni) | > 99% | > 98% | Stable for 13 runs; ionic liquid layer protects active sites and prolongs catalyst life [2] [3]. |
| Amphiphilic Ni in Water [4] | Nickel (Ni) | Excellent | Good | Showed "good stability"; hydrophilic shell and hydrophobic cavity aid dispersion and reactant enrichment [4]. |
Here are detailed methodologies for two high-performing, non-precious metal catalyst systems.
This protocol uses a waste-derived support and an ionic liquid coating to achieve high selectivity and stability.
Catalyst Preparation
Hydrogenation Reaction
This method uses water as a green solvent and a specially designed amphiphilic catalyst.
Catalyst Synthesis
Hydrogenation Reaction
Q1: My catalyst shows a significant drop in activity after several reuse cycles. What could be the cause?
Q2: I need to avoid organic solvents entirely for environmental and safety reasons. What are my options? You have two primary green pathways:
Q3: How can I achieve high cis-pinane selectivity without using expensive noble metals? Nickel-based catalysts, when properly engineered, can achieve selectivities rivaling noble metals.
The diagram below outlines the general decision-making process and experimental workflow for setting up this hydrogenation reaction.
The table below summarizes the primary pyrolysis characteristics and major products of cis-pinane, alpha-pinene, and beta-pinene based on the available literature.
| Compound | Pyrolysis Conditions | Key Characteristics & Initial Steps | Major Identified Products |
|---|
| cis-Pinane | Temperature: ~2500 K (Simulation). Method: ReaxFF MD and DFT calculations [1]. | Initiated by isomerization and dissociation; C-C bond cleavage in the 4-membered ring is a primary step. High-temperature simulation shows formation of active radical intermediates [1]. | Active radicals (e.g., C6H11, C4H7, C5H9), light hydrocarbons (C2-C5), alkenes (e.g., ethylene, propylene) [1]. | | alpha-Pinene | Temperature: 300-700°C (Exp.), 2500 K (Sim.). Method: Py-GC/MS, DFT calculations [2] [1]. | Initiated by thermal isomerization. The primary competing pathways are ring rearrangements [2]. | Limonene, Ocimene, Allo-ocimene [2]. | | beta-Pinene | Temperature: 553-603 K (Exp.). Method: Experimental studies, DFT calculations [2]. | Initiated by the cleavage of the C4-C5 bond in the 4-membered ring, leading to ring opening [2]. | Myrcene, Limonene (minor, via isomerization) [2]. |
The insights in the table above are derived from specific protocols. Here are the detailed methodologies for the key studies cited.
This methodology provides atomistic-level insights into high-temperature pyrolysis mechanisms.
This study used quantum chemical calculations to understand the thermal isomerization mechanisms.
The following diagram illustrates the primary initial pyrolysis pathways for these three compounds, based on the mechanisms described in the literature.
The compiled data reveals a clear distinction in the fundamental pyrolysis behavior of these structurally related compounds:
It is important to note that the data for cis-pinane comes from a high-temperature molecular dynamics simulation, while the data for the pinenes is supported by both experimental work and lower-temperature DFT calculations. A direct, like-for-like experimental comparison of all three under identical conditions was not found in the current search results.
The table below summarizes the performance of various catalysts for cis-pinane synthesis, showcasing that advanced nickel-based systems can achieve performance comparable to noble metals.
| Catalyst Type | Example Formulation | Reaction Conditions | Conversion (%) | cis-Pinane Selectivity (%) | Key Advantages / Notes |
|---|---|---|---|---|---|
| Nickel-based | Ni/DF3C with Ionic Liquid (SCILL) [1] [2] | Not fully specified | >99% | >98% | Excellent stability (13 runs); uses waste-derived support. [1] [2] |
| Ni-B on Janus Amphiphilic Support [3] | Water solvent, mild T & P | 96.4% | 97.5% | Green solvent; easy separation; performance close to noble metals. [3] | |
| Amphiphilic Ni on Hollow Nanospheres [4] | Water solvent | ~96% | ~97% | Green process; good stability. [4] | |
| Noble Metal-based | Ru/CeO₂-H [5] | Ambient Temperature, 1 MPa H₂ | ~100% | ~99% | Ultra-mild conditions; high stability. [5] |
| Pd-Ni Bimetallic Nanoparticles [6] | 50°C, 0.7 MPa H₂, Water | 99.8% | 96.3% | Reduces Pd usage; environmentally friendly preparation. [6] | |
| Ru Nanoparticles (Stabilized) [5] | 75°C, 1.5 MPa H₂ | 96.6% | 98.4% | - |
Here is a closer look at the preparation and testing protocols for some of the key catalysts, which provides context for their performance.
The diagram below outlines a decision-making process for selecting an appropriate catalyst based on key priorities, synthesizing the insights from the research.
The table below summarizes the methodologies and key findings from the identified study that directly compares ReaxFF MD and DFT for investigating cis-pinane pyrolysis.
| Aspect | ReaxFF MD Simulation Approach | DFT Calculation Role | Comparative/Validation Findings |
|---|---|---|---|
| General Methodology | High-temperature (2500 K), multi-molecule simulations to study reaction pathways and kinetics without predefined routes [1]. | Calculation of electronic structure and energy barriers for specific reaction pathways identified by ReaxFF MD [1]. | Used as a higher-accuracy method to validate and provide deeper insight into mechanisms proposed by ReaxFF [1]. |
| Reaction Mechanism | Identified initial steps: C-C cleavage forming CH₃ + C₉H₁₅ or isomerization to diradicals yielding C₆H₁₁, C₄H₇, C₅H₉, C₃H₅ [1] [2]. | Analyzed and refined the specific reaction pathways and potential energy surfaces for the initial steps proposed by ReaxFF MD [1]. | ReaxFF MD mechanisms were consistent with and refined by DFT analysis, confirming the initial decomposition routes [1]. |
| Product Distribution | Tracked formation of final products like C₂H₄, C₄H₆, C₃H₆, C₃H₄, H₂ through secondary reactions [1] [2]. | Not the primary focus for product distribution in the cited study. | ReaxFF MD provided the product spectrum, which aligns with the understood chemistry from the validated mechanisms [1]. |
| Kinetic Parameters | Calculated an apparent activation energy for the global pyrolysis process [1]. | Calculated activation energy barriers for individual elementary reaction steps [1]. | The apparent activation energy from ReaxFF MD was in close agreement with experimental values, providing a key validation metric [1]. |
Here is a detailed breakdown of the methodologies employed in the combined ReaxFF MD and DFT study to help you understand the validation workflow.
The logical workflow of this combined computational approach is summarized in the diagram below.
| Compound | Pyrolysis Temperature Range | Activation Energy (Eₐ) | Pre-exponential Factor (A) | Experimental Method | Key Observations |
|---|---|---|---|---|---|
| Pinane [1] | 553 - 603 K | 173 kJ·mol⁻¹ | 5.7 × 10¹⁰ s⁻¹ | Constant-volume batch reactor | Higher thermal instability; heat sink of 2.43 MJ·kg⁻¹ at 898 K [1]. |
| cis-Pinane [2] | ~2500 K (Simulation) | - | - | ReaxFF Molecular Dynamics (RMD) | Primary reactions are isomerization and dissociation, forming C6H11, C4H7, C5H9 radicals [2]. |
| α-Pinene [3] [4] | 950 °C (Flash Pyrolysis) | - | - | Microreactor with VUV Synchrotron | Forms methylbenzenes and methyl radicals; distinct from limonene pathway [3] [4]. |
| β-Pinene [3] [4] | 950 °C (Flash Pyrolysis) | - | - | Microreactor with VUV Synchrotron | Strongly coupled to limonene; produces isoprene, cyclopentadiene, and propargyl radical [3] [4]. |
| Limonene [3] [4] | 950 °C (Flash Pyrolysis) | - | - | Microreactor with VUV Synchrotron | Produces isoprene and cyclopentadiene; forms more C8–C10 hydrocarbons and PAHs [5]. |
The data in the table was gathered using specialized techniques. Here's a detailed look at the key methodologies:
Pyrolysis of Pinane (Batch Reactor) [1]:
Flash Pyrolysis of Monoterpenes (Microreactor) [3] [4]:
ReaxFF Molecular Dynamics (RMD) for cis-Pinane [2]:
Understanding the different products and pathways helps explain the varying kinetic behaviors:
The diagram above illustrates the primary pyrolysis pathways, which are supported by these key experimental findings:
The compiled data, while informative, comes from disparate experimental conditions. Therefore, the kinetic parameters for pinane (lower temperature) should not be directly compared numerically with the product distributions for pinenes (very high temperature). The value lies in understanding the distinct chemical behaviors:
The stereochemistry of the pinane skeleton, particularly at the C2 atom, is a critical factor that dictates the reactivity and outcome of synthetic transformations. The following table compares how different pinane starting materials behave under various reaction conditions, highlighting the role of stereochemistry.
| Starting Material | Reaction / Transformation | Key Stereochemical Effect / Outcome | Experimental Data / Yield |
|---|---|---|---|
| 2-Norpinanone | Synthesis of sulfanyl/sulfonyl derivatives [1] | High stereoselectivity [1] | Not Explicitly Reported |
| Pinocarvone | Synthesis of sulfanyl/sulfonyl derivatives [1] | Lower stereoselectivity compared to 2-norpinanone [1] | Not Explicitly Reported |
| Pinocarvone-based Sulfones | Epimerization [1] | Configuration inverses at the C2 atom [1] | Not Explicitly Reported |
| γ-Ketothiols (from β-pinene) | Chemoselective oxidation with Chlorine Dioxide (ClO₂) [1] | Formation of thiolsulfonates and sulfonic acids; Configuration of products is influenced by the chiral pinane center [1] | Yields enhanced by VO(acac)₂ catalyst [1] |
| 2α-Hydroxypinan-3-one Oxime | Reaction with tosyl chloride in pyridine [2] | Forms ketonitrile with high stereochemical fidelity [2] | ~96.5% yield (distilled product) [2] |
Here are the detailed methodologies for some of the key experiments cited in the table, which you can use as a reference for your work.
This protocol is a foundational step for obtaining enantiomerically pure building blocks from α-pinene of lower enantiomeric excess (e.g., 65% ee).
This reaction transforms an enriched oxime into a useful chiral building block.
This protocol describes the synthesis of sulfonic acids and thiosulfonates from pinane-based thiols.
The diagram below outlines the general research workflow for studying pinane derivatives, from starting material preparation to analyzing how stereochemistry affects the final products.
The influence of stereochemistry on pinane reactivity has direct consequences for drug development and organic synthesis.
The table below summarizes the key experimental findings from thermal isomerization studies in a flow-type reactor at a residence time of 0.6-0.8 seconds [1] [2].
| Parameter | cis-pinan-2-ol | trans-pinan-2-ol | Notes |
|---|---|---|---|
| Onset Conversion Temperature | ~400 °C [2] | ~450 °C [2] | Indicates higher reactivity of the cis-isomer. |
| Temperature of Full Conversion | 550 °C [2] | 550 °C [2] | |
Max. Linalool Selectivity (S₂) |
~65% (at 475°C) [2] | ~73% (at 500°C) [2] | Selectivity decreases after peak temperature. |
Max. Linalool Yield (Y₂) |
~58% (at 475°C) [2] | ~67% (at 500°C) [2] | |
| Onset of Consecutive Reactions | ~400 °C [2] | ~475 °C [2] | Formation of plinols from linalool. |
For a visual overview of the process used to generate the data in the table, please refer to the following experimental workflow diagram:
Detailed Methodology: The comparative data was obtained using the following key experimental protocols [1] [2]:
X₁), selectivity (Sᵢ), and yield (Yᵢ) were calculated based on chromatographic data.
| Catalyst System | Conversion (%) | Selectivity to cis-pinane (%) | Key Reaction Conditions |
|---|---|---|---|
| Ru/Al₂O₃ [1] | ~100 | 99 - 100 | Room temperature, 400 Psi H₂ pressure, solvent-free |
| Ru/C [1] | ~100 | 99 | Requires sonication pre-treatment; inactive without it |
| Ni-B/Mesoporous C₃N₄ [2] | 98.9 | 99.9 | Not specified in detail; optimized conditions |
| Recyclability (Ru/C) [1] | Maintained over 7 cycles | Maintained over 7 cycles | Same conditions as above |
| Recyclability (Ru/Al₂O₃) [1] | Effective for one cycle only | Effective for one cycle only | Same conditions as above |
The following methodologies are adapted from the research articles to provide a general protocol for synthesizing cis-pinane, which is a prerequisite for its analysis.
General Workflow for Catalytic Hydrogenation of α-Pinene [1] [2]: The core process involves placing α-pinene and a catalyst (like Ru/C or Ni-B/Mesoporous C₃N₄) into a high-pressure reactor. The reactor is purged and pressurized with hydrogen gas (H₂), then the reaction proceeds under controlled temperature and pressure. Once complete, the reaction mixture is analyzed, typically by Gas Chromatography (GC), to determine conversion and selectivity.
Specific Method for Ru/Al₂O₃ Catalyst [1]: In this study, researchers achieved high conversion and selectivity under mild conditions. The reaction was conducted at room temperature with a hydrogen pressure of 400 Psi (approximately 27.2 bar), and no solvent was used, making it a solvent-free process.
Specific Method for Ni-B/Mesoporous C₃N₄ Catalyst [2]: This work developed a high-performance, non-precious metal catalyst. The Ni-B alloy was loaded onto a mesoporous graphitic carbon nitride (MCN) carrier, which was synthesized from urea. The resulting catalyst provided excellent conversion and selectivity for the hydrogenation reaction [2].
Analysis and Quantification [1]: In these studies, the reaction products were analyzed using Gas Chromatography (GC). Conversion of α-pinene and selectivity towards the main product, cis-pinane, were calculated based on the chromatographic data.
To help visualize the overall process from raw material to analytical quantification, the following diagram outlines the key stages.
This diagram illustrates the synthesis and analysis workflow for cis-pinane.
Flammable;Irritant;Health Hazard